2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide
Description
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Properties
IUPAC Name |
[(2R,3R,4S,5R)-3,4-dibenzoyloxy-5-bromooxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(32-23)16-31-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRCGOOKGUSEFK-LUKWVAJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451975 | |
| Record name | 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4348-68-9 | |
| Record name | 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Characterization and Application of 2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl Bromide
[2]
Executive Summary
2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl bromide (CAS: 4348-68-9) is a highly reactive glycosyl halide intermediate used primarily in the synthesis of arabinonucleosides.[2] Distinguished by the presence of participating benzoyl protecting groups at the C2, C3, and C5 positions, this compound is a "privileged donor" in carbohydrate chemistry.[2] Its C2-benzoate ester exerts a powerful neighboring group participation (NGP) effect, directing glycosylation almost exclusively toward the 1,2-trans configuration (the α-anomer in the D-arabinofuranose series).[2] This guide outlines its structural properties, synthesis protocols, and mechanistic behavior in the context of nucleoside drug development.[2]
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | (2R,3R,4S,5R)-2-((benzoyloxy)methyl)-5-bromotetrahydrofuran-3,4-diyl dibenzoate |
| Common Name | 2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl bromide |
| CAS Number | 4348-68-9 |
| Molecular Formula | C₂₆H₂₁BrO₇ |
| Molecular Weight | 525.35 g/mol |
| SMILES | O=C(OC[C@@H]1O1)c4ccccc4 |
Stereochemical Configuration
The "alpha" designation in D-arabinofuranose refers to the configuration where the anomeric substituent (Br) is trans to the C5-hydroxymethyl group (relative to the ring plane).[2]
-
Anomeric Center (C1): The bromide is in the α-orientation (down/axial-like in standard Haworth projections of D-arabinose).[2]
-
C2-Substituent: The C2-benzoate is in the "up" orientation.[2]
-
Relationship: The C1-Br and C2-OBz groups are trans to each other.[2] This 1,2-trans relationship is thermodynamically favored for glycosyl halides due to the anomeric effect, which stabilizes the axial-like halide.[2]
Spectroscopic Signatures (NMR)
The stereochemistry is confirmed via Proton NMR (
Part 2: Physical Properties
Unlike its stable acetate precursor, the bromide is a reactive intermediate.[2] It is hydrolytically unstable and is often generated in situ or used immediately after isolation.[2]
| Property | Value / Description | Condition |
| Physical State | Viscous syrup or low-melting semi-solid | Ambient Temp |
| Color | Pale yellow to orange | Depends on purity/bromine trace |
| Melting Point | Not distinct; decomposes/hydrolyzes | Precursor Acetate MP: 128–132°C |
| Solubility | Soluble in DCM, CHCl₃, Toluene, EtOAc | Hydrolyzes in water/methanol |
| Stability | High Sensitivity: Moisture sensitive.[2] | Store under N₂/Ar at -20°C |
| Reactivity | Strong Electrophile (Glycosyl Donor) | Reacts rapidly with nucleophiles |
Part 3: Synthesis & Preparation Protocol
The synthesis typically proceeds from D-arabinose via the 1-O-acetyl derivative.[2] The following protocol ensures high stereochemical integrity.
Synthesis Workflow Diagram
The following Graphviz diagram illustrates the conversion from D-arabinose to the reactive bromide.
Figure 1: Synthetic pathway for generating the glycosyl donor.[2]
Detailed Methodology
Step 1: Preparation of the Precursor (Methyl Glycoside)
-
Suspend D-arabinose (10 g) in MeOH (100 mL) containing 1% HCl.
-
Reflux for 2 hours to form methyl D-arabinofuranoside. Neutralize and concentrate.
Step 2: Benzoylation
-
Dissolve the crude methyl glycoside in Pyridine (50 mL).
-
Add Benzoyl Chloride (3.5 eq) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Pour into ice water, extract with DCM, wash with 1M HCl and NaHCO₃.
-
Crystallize from EtOH to obtain Methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside (MP: 144-146°C).[2]
Step 3: Bromination (Generation of Title Compound) [2]
-
Dissolve the protected glycoside (5 g) in minimal dry DCM (10 mL).
-
Add 33% HBr in Acetic Acid (10 mL) at 0°C under Argon.
-
Stir for 1-2 hours at 0°C. Monitor by TLC (conversion of polar SM to less polar bromide).
-
Workup (Critical for Stability): Dilute with cold DCM. Wash rapidly with ice-cold water and cold saturated NaHCO₃.[2]
-
Dry over MgSO₄ and concentrate in vacuo at <30°C.
-
Result: The bromide is obtained as a thick syrup.[2] Use immediately for glycosylation.[2]
Part 4: Reactivity & Applications in Nucleoside Synthesis
Mechanism of Glycosylation (Neighboring Group Participation)
The utility of this bromide lies in the C2-benzoyl group.[2] Upon ionization of the bromide (using promoters like AgOTf or Hg(CN)₂), the carbonyl oxygen of the C2-benzoate attacks the oxocarbenium ion from the top face ("Up"), forming a five-membered acyloxonium ion intermediate.[2]
This intermediate blocks the top face, forcing the incoming nucleobase to attack from the bottom face ("Down").[2]
-
Outcome: Exclusive formation of the α-anomer (1,2-trans product).
-
Note: This is distinct from Vidarabine (Ara-A) synthesis which requires the β-anomer; synthesis of β-Ara-A typically requires non-participating groups (e.g., benzyl) or specific SN2 inversion strategies.[2] This bromide is ideal for synthesizing α-arabinonucleosides .[2]
Figure 2: Mechanism of Neighboring Group Participation (NGP) directing α-selectivity.[2]
Handling and Safety
-
Lachrymator: Glycosyl halides can be irritating to eyes and respiratory tracts.[2] Handle in a fume hood.
-
Hydrolysis: The C1-Br bond is extremely labile.[2] Exposure to atmospheric moisture converts the bromide back to the hemiacetal (reducing sugar) or hydrolyzes the esters over time.[2]
-
Storage: If storage is necessary, keep as a concentrated syrup in dry DCM/Toluene at -20°C.
References
-
PubChem. 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide (CID 11016828).[2] National Library of Medicine.[2] [Link][2]
-
Montgomery, J. A., et al. (1977).[2] 2-Substituted derivatives of 9-alpha-D-arabinofuranosyladenine... Journal of Medicinal Chemistry.[2][3] [Link]
-
Finch, P., Iskander, G. M., & Siriwardena, A. H. (1990).[2][4] Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their allyl glycosides.[2][4] Carbohydrate Research.[1][2] [Link]
Sources
A Technical Guide to 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl Bromide: Properties, Synthesis, and Applications in Glycochemistry
Abstract
2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide is a pivotal glycosyl donor in the field of synthetic carbohydrate chemistry. Its robust benzoyl protecting groups and the reactive anomeric bromide make it an indispensable building block for the stereoselective synthesis of arabinofuranosides. These motifs are central to the structure of numerous biologically active compounds, including nucleoside analogues with antiviral and anticancer properties. This guide provides an in-depth analysis of its physicochemical properties, outlines established synthesis protocols, explains the mechanistic rationale behind its application in glycosylation reactions, and presents a detailed experimental workflow for its use in research and development settings.
Physicochemical Profile and Structural Characterization
This compound is a crystalline solid that serves as a key intermediate in glycobiology research.[1] Its core structure consists of an arabinofuranose ring where the hydroxyl groups at positions 2, 3, and 5 are protected as benzoyl esters. The anomeric carbon (C-1) is functionalized with a bromide, rendering it an effective leaving group for glycosylation reactions.
Below is a summary of its key quantitative and identifying properties, primarily sourced from the PubChem database.[2]
| Property | Value | Source |
| Molecular Weight | 525.3 g/mol | [2] |
| Molecular Formula | C₂₆H₂₁BrO₇ | [2] |
| CAS Number | 4348-68-9 | [2][3] |
| IUPAC Name | [(2R,3R,4S,5R)-3,4-dibenzoyloxy-5-bromooxolan-2-yl]methyl benzoate | [2] |
| Appearance | White to off-white crystalline solid (typical) | Inferred |
| Hydrogen Bond Acceptors | 7 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
The Chemistry of a Premier Glycosyl Donor
The efficacy of this compound in complex syntheses is not accidental; it is a result of deliberate chemical design. Each component of the molecule serves a distinct and critical function.
2.1. Strategic Role of the Molecular Components
-
Arabinofuranose Core: The five-membered furanose ring is a structural motif found in many essential biomolecules, most notably nucleic acids and certain antibiotics. The ability to synthetically introduce this core is fundamental to drug discovery.
-
Benzoyl Protecting Groups: The choice of benzoyl (Bz) esters as protecting groups is strategic. They are robust enough to withstand a variety of reaction conditions, preventing unwanted side reactions at the hydroxyl positions.[4] Crucially, the benzoyl group at the C-2 position plays a vital role in stereochemical control during glycosylation through "neighboring group participation."[5][6] This mechanism temporarily shields one face of the molecule, directing the incoming nucleophile (the glycosyl acceptor) to the opposite face, thus ensuring high stereoselectivity.
-
Anomeric Bromide: The bromide at the anomeric center is an excellent leaving group. Its departure is readily promoted by a Lewis acid or a heavy metal salt (e.g., silver triflate), initiating the formation of a glycosidic bond. Glycosyl bromides are classic, highly reactive donors that have been foundational in the development of modern glycosylation chemistry.[7]
2.2. Synthesis Pathway: From D-Arabinose to Activated Donor
The synthesis of this compound is a well-established multi-step process starting from commercially available D-arabinose. The general workflow involves complete protection of the hydroxyl groups followed by the selective introduction of the anomeric bromide.
Caption: General synthesis workflow.
The initial step is a per-benzoylation, which protects all hydroxyl groups.[8] The resulting 1-O-benzoyl group (or more commonly, a 1-O-acetyl group if acetylation is performed first) is then displaced by a bromide. A common and effective method for this transformation is the treatment of the fully acylated sugar with a solution of hydrogen bromide (HBr) in acetic acid.[7][9][10] This reaction proceeds readily at low temperatures to yield the desired glycosyl bromide.
Core Applications in Drug Discovery and Development
The primary utility of this reagent lies in its application as a glycosyl donor for the synthesis of complex carbohydrates and nucleoside analogues, many of which are investigated for therapeutic potential.[11][12]
3.1. Stereoselective Glycosylation Reactions
The construction of the glycosidic bond is one of the most challenging transformations in organic chemistry. This compound is designed to overcome this challenge with high efficiency and stereocontrol.
The key to its success is the neighboring group participation of the C-2 benzoyl ester. Upon activation by a promoter, the anomeric bromide departs, and the carbonyl oxygen of the C-2 benzoyl group attacks the resulting oxocarbenium ion. This forms a cyclic dioxolanylium ion intermediate, which sterically blocks the alpha-face of the furanose ring. Consequently, the glycosyl acceptor can only attack from the beta-face, leading predominantly to the formation of the 1,2-trans-glycoside (a β-D-arabinofuranoside).
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- 1. 2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl bromide | Elex Biotech LLC [elexbiotech.com]
- 2. This compound | C26H21BrO7 | CID 11016828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 4. chemimpex.com [chemimpex.com]
- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Mechanism of Action of 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic construction of glycosidic bonds is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery, materials science, and glycobiology. Among the arsenal of glycosyl donors, 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide stands out as a pivotal reagent, particularly in the synthesis of arabinofuranosides, which are key components of various biologically active molecules, including nucleoside analogues.[1][2] This guide provides a comprehensive exploration of the mechanism of action of this glycosyl donor, delving into the nuanced interplay of protecting groups, leaving group activation, and reaction conditions that govern the stereochemical outcome of glycosylation reactions. By synthesizing theoretical principles with practical, field-proven insights, this document aims to equip researchers with the knowledge to effectively harness the synthetic potential of this important building block.
The Architectural Logic of a Glycosyl Donor: Deconstructing this compound
The efficacy of this compound as a glycosyl donor is not accidental but rather a result of the deliberate chemical functionalities integrated into its structure. Each component—the arabinofuranosyl core, the benzoyl protecting groups, and the anomeric bromide—plays a distinct and crucial role in orchestrating the glycosylation event.
-
The Arabinofuranosyl Scaffold: This five-membered ring provides the foundational structure for the synthesis of arabinofuranosides. Its inherent conformational flexibility, compared to pyranoses, introduces unique stereochemical challenges and opportunities in glycosylation reactions.
-
The Benzoyl Protecting Groups: Located at the C2, C3, and C5 positions, the benzoyl groups serve a dual purpose. Primarily, they mask the hydroxyl groups, preventing unwanted side reactions. More critically, the C2-benzoyl group acts as a "participating" group, a feature that is central to the stereochemical control of the glycosylation reaction.[3] This participation, however, comes at the cost of reduced reactivity, classifying the benzoyl group as a "disarming" substituent. This deactivation stems from the electron-withdrawing nature of the acyl group, which destabilizes the developing positive charge at the anomeric center during the reaction.[4]
-
The Anomeric Bromide: The bromide at the anomeric (C1) position serves as a good leaving group, facilitating the nucleophilic substitution by the acceptor alcohol. Its departure is the initiating event of the glycosylation cascade. Glycosyl bromides are generally more reactive than the corresponding chlorides, making them valuable donors in many glycosylation strategies.[5]
The Core Mechanism: A Symphony of Participation and Activation
The glycosylation reaction using this compound is a classic example of a Koenigs-Knorr type reaction, wherein a glycosyl halide is activated by a promoter in the presence of a nucleophile (the glycosyl acceptor).[6] The stereochemical outcome of this reaction is predominantly governed by the phenomenon of neighboring group participation by the C2-benzoyl group.
The Dioxolenium Ion: The Key to Stereoselectivity
The generally accepted mechanism proceeds through the following key steps:
-
Activation: The reaction is initiated by a promoter, typically a Lewis acid or a heavy metal salt (e.g., silver triflate, silver carbonate), which coordinates to the anomeric bromide, facilitating its departure as a bromide anion.[6] This generates a highly reactive oxocarbenium ion intermediate.
-
Neighboring Group Participation: The lone pair of electrons on the carbonyl oxygen of the adjacent C2-benzoyl group attacks the electrophilic anomeric carbon. This intramolecular cyclization results in the formation of a bicyclic dioxolenium ion intermediate.[3] This intermediate is significantly more stable than the open-chain oxocarbenium ion.
-
Nucleophilic Attack: The glycosyl acceptor (an alcohol or another sugar) then attacks the anomeric carbon. Crucially, the bulky dioxolenium ring shields the alpha-face of the arabinofuranose ring. Consequently, the nucleophile can only approach from the beta-face, leading to an SN2-like displacement.
-
Product Formation: This backside attack results in the exclusive or predominant formation of the 1,2-trans-glycoside . In the case of the D-arabinofuranosyl donor, this corresponds to the β-anomer. The subsequent collapse of the intermediate and proton transfer yield the final glycosylated product.
The formation of this stable dioxolenium ion intermediate is the cornerstone of the stereochemical control, ensuring a high fidelity for the 1,2-trans product.
Caption: Mechanism of glycosylation with neighboring group participation.
Experimental Protocols and Considerations
The successful execution of a glycosylation reaction with this compound hinges on the careful control of experimental parameters.
Synthesis of this compound
A common precursor for the synthesis of the title compound is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, which can be prepared from D-ribose.[7] The final step involves the conversion of the anomeric acetate to a bromide.
Step-by-Step Methodology:
-
Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: This intermediate can be synthesized from D-ribose through a multi-step process involving methylation, benzoylation, and subsequent acetylation.[7]
-
Bromination at the Anomeric Center:
-
Dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in a suitable anhydrous solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrogen bromide in acetic acid (e.g., 33% HBr in AcOH).
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with cold dichloromethane and wash sequentially with ice-cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product is often used immediately in the subsequent glycosylation step due to its potential instability.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl bromide | Elex Biotech LLC [elexbiotech.com]
- 3. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
The Architect of the Anomeric Bond: Elucidating the Role of 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl Bromide in Modern Glycobiology
An In-Depth Technical Guide
Abstract: The intricate carbohydrate structures that adorn cell surfaces are central to a vast array of biological processes, from intercellular communication to pathogenesis. The chemical synthesis of these complex glycans is a formidable challenge, demanding precise control over the formation of stereospecific glycosidic linkages. This technical guide delves into the pivotal role of 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide, a cornerstone glycosyl donor in the field of glycobiology. We will explore its synthesis, mechanistic function, and critical application in constructing the β-arabinofuranoside linkages that are hallmarks of significant biological structures, particularly the cell wall of Mycobacterium tuberculosis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool to advance our understanding of glycobiology and develop novel therapeutics.
The Biological Imperative: D-Arabinofuranose in the Mycobacterial Cell Wall
Glycobiology is the study of the structure, synthesis, and biology of saccharides, and it provides critical insights into health and disease[1]. Within this field, the unique five-membered furanose form of the sugar arabinose, D-arabinofuranose (Araf), holds particular significance. It is a primary structural component of the cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis[2]. This cell wall is a complex, multi-layered macromolecular structure essential for the bacterium's survival, virulence, and resistance to many common antibiotics[2][3].
Two major glycoconjugates in this cell wall, arabinogalactan (AG) and lipoarabinomannan (LAM), are built upon extensive arabinan domains composed of D-arabinofuranose residues[3][4][5]. The arabinogalactan is covalently linked to the peptidoglycan layer and esterified with mycolic acids, forming an exceptionally robust outer barrier[4][6]. The biosynthesis of this arabinogalactan-peptidoglycan complex is a validated target for antitubercular drugs like ethambutol, which inhibits arabinofuranosyltransferases[4]. The ability to chemically synthesize defined fragments of these complex arabinans is therefore crucial for:
-
Developing diagnostic tools.
-
Understanding the specific roles of these structures in host-pathogen interactions.
-
Screening and designing new enzyme inhibitors as potential drug candidates.
The synthesis of these fragments hinges on the ability to form specific glycosidic linkages, particularly the β-(1→2), α-(1→3), and α-(1→5) linkages found in the arabinan domains[3][7]. This guide focuses on a key reagent that enables the stereospecific formation of the 1,2-trans-β-linkage.
The Workhorse Donor: this compound
This compound is a glycosyl donor, a reactive sugar derivative designed to transfer the arabinofuranose unit to a glycosyl acceptor (typically an alcohol) to form a glycosidic bond. Its structure is optimized for stability, reactivity, and, most importantly, stereocontrol.
-
Anomeric Bromide (C1): The bromine atom at the anomeric center (C1) serves as an excellent leaving group. Its departure is typically promoted by a halophilic Lewis acid, such as a silver or mercury salt, initiating the glycosylation reaction.
-
Benzoyl Protecting Groups (C2, C3, C5): The hydroxyl groups at positions 2, 3, and 5 are protected as benzoyl (Bz) esters. These bulky, electron-withdrawing groups prevent unwanted side reactions at these positions and enhance the stability of the donor. Crucially, the benzoyl group at the C2 position plays a decisive role in the stereochemical outcome of the glycosylation, a mechanism known as neighboring group participation[8][9][10].
Synthesis of the Glycosyl Donor
The preparation of this glycosyl bromide typically starts from the commercially available D-arabinose. A common route involves the full benzoylation of the sugar followed by the introduction of the anomeric bromide. While various methods exist, a classical approach involves treating the per-benzoylated sugar with a solution of hydrogen bromide (HBr) in a solvent like acetic acid or dichloromethane[11].
Protocol 1: Representative Synthesis of this compound
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety protocols.
-
Step 1: Per-benzoylation of D-Arabinose.
-
Suspend D-arabinose in a flask containing pyridine and cool to 0°C in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with dichloromethane (DCM).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1,2,3,5-tetra-O-benzoyl-D-arabinofuranose. Purify by recrystallization or column chromatography.
-
-
Step 2: Bromination at the Anomeric Center.
-
Dissolve the purified tetra-O-benzoyl intermediate in a minimal amount of anhydrous DCM.
-
Cool the solution to 0°C.
-
Add a saturated solution of HBr in acetic acid (typically 33 wt. %) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Dilute the reaction mixture with cold DCM and pour it into ice-water.
-
Separate the organic layer, wash quickly with cold saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature. The resulting product is often used immediately in the subsequent glycosylation step due to its limited stability.
-
The Key to Specificity: Neighboring Group Participation
The primary reason for the widespread use of this compound is its ability to direct the formation of 1,2-trans-glycosidic bonds with high fidelity[12]. This control is achieved through a mechanism called neighboring group participation [9][10].
When the anomeric bromide is activated by a promoter (e.g., silver triflate, AgOTf), it departs, leading to the formation of a transient oxocarbenium ion. The carbonyl oxygen of the C2-benzoyl ester, being in close proximity, immediately attacks the electrophilic anomeric center. This intramolecular reaction forms a stable, bicyclic dioxolenium ion intermediate [8][10][13]. This intermediate effectively blocks the α-face (or syn-face) of the furanose ring.
Consequently, the incoming glycosyl acceptor can only approach from the opposite, unhindered β-face (or anti-face). This nucleophilic attack opens the dioxolenium ring and results exclusively in the formation of the thermodynamically stable 1,2-trans-glycoside, which in the case of a D-arabinofuranosyl donor, is the β-arabinofuranoside .
Caption: Mechanism of 1,2-trans-β-arabinofuranosylation.
Practical Application: Synthesizing a Disaccharide Fragment
To illustrate the utility of this donor, we will outline a general procedure for the synthesis of a disaccharide containing a β-arabinofuranoside linkage, a common motif in mycobacterial polysaccharides.
Table 1: Summary of a Typical Glycosylation Reaction
| Parameter | Description | Rationale |
| Glycosyl Donor | This compound | Provides high β-selectivity via neighboring group participation. |
| Glycosyl Acceptor | A suitably protected monosaccharide with a free hydroxyl group (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside) | The free -OH group acts as the nucleophile. Protecting groups on the acceptor prevent reaction at other sites. |
| Promoter | Silver trifluoromethanesulfonate (AgOTf) | Activates the anomeric bromide. The non-nucleophilic triflate anion does not interfere with the reaction. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent that solubilizes reactants without participating in the reaction. |
| Additives | Acid scavenger (e.g., 2,4,6-trimethylpyridine or powdered 4 Å molecular sieves) | Neutralizes the HBr byproduct and removes trace water, preventing hydrolysis of the donor and intermediates. |
| Temperature | Typically -40°C to 0°C | Low temperature controls the reaction rate and minimizes side reactions like orthoester formation. |
Protocol 2: General Glycosylation Procedure
-
Preparation: Dry all glassware thoroughly in an oven. Add powdered 4 Å molecular sieves to a round-bottom flask and flame-dry under vacuum. Allow to cool under an inert atmosphere (Argon or Nitrogen).
-
Reactant Addition: Dissolve the glycosyl acceptor and the acid scavenger in anhydrous DCM and stir over the molecular sieves for 30 minutes at room temperature. Cool the mixture to the desired temperature (e.g., -40°C).
-
Donor Addition: In a separate flask, dissolve the freshly prepared this compound in anhydrous DCM. Add this solution dropwise to the acceptor mixture via cannula.
-
Initiation: Dissolve the promoter (AgOTf) in anhydrous toluene or add as a solid in portions, ensuring the reaction is shielded from light (wrap the flask in aluminum foil).
-
Reaction Monitoring: Stir the reaction at low temperature and monitor its progress using TLC, observing the consumption of the acceptor and the formation of a new, higher Rf product spot.
-
Quenching: Once the reaction is complete, quench by adding a few drops of pyridine or triethylamine to neutralize the promoter.
-
Workup: Filter the reaction mixture through a pad of Celite to remove molecular sieves and silver salts, washing with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the desired disaccharide product.
-
Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy (¹H, ¹³C, COSY) and mass spectrometry (HRMS). The β-linkage is typically confirmed by the characteristic coupling constant (J₁,₂) of the anomeric proton.
Caption: Experimental workflow for a typical glycosylation reaction.
Conclusion
This compound stands as a testament to the power of strategic molecular design in synthetic chemistry. Its utility is not merely in its ability to act as a glycosyl donor, but in the exquisite stereochemical control it offers. Through the elegant and reliable mechanism of neighboring group participation, this reagent provides chemists with a robust method for constructing the challenging 1,2-trans-β-arabinofuranoside linkages. This capability is indispensable for assembling the complex arabinan structures of the mycobacterial cell wall, thereby fueling critical research in tuberculosis diagnostics, immunology, and the development of next-generation therapeutics. As glycobiology continues to unravel the complex roles of carbohydrates in life, the foundational tools of synthesis, such as the donor highlighted here, will remain essential for progress.
References
-
Elex Biotech LLC. 2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl bromide. Vertex AI Search. 1
-
Callam, C. S., et al. (2001). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. Journal of Chemical Education, 78(1), 73. 2
-
Misra, A. K., et al. (2021). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Molecules, 26(11), 3169.
-
Jensen, H. H., et al. (2020). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Molecules, 25(21), 5021.
-
Li, W., et al. (2019). B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. Organic Letters, 21(15), 5949–5953.
-
Seidel, M., et al. (2017). Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase. Glycobiology, 27(5), 454–464.
-
McNeil, M. R., et al. (2003). Biosynthesis of the arabinogalactan-peptidoglycan complex of Mycobacterium tuberculosis. Glycobiology, 13(5), 41R–51R.
-
Rösch, M., et al. (2022). Neighboring Group Participation of Benzoyl Protecting Groups in C3- and C6-Fluorinated Glucose. Angewandte Chemie International Edition, 61(23), e202202685.
-
Kononov, L. O., et al. (2020). Stereoselectivity of arabinofuranosylation with mono‐ and disaccharide glycosyl donors with various protective groups. Carbohydrate Research, 498, 108173.
-
Brennan, P. J. (2003). Biosynthesis of the arabinogalactan-peptidoglycan complex of Mycobacterium tuberculosis. Tuberculosis, 83(1-3), 91-97.
-
Wang, Y., et al. (2024). B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. ACS Omega, 9(10), 12025–12034.
-
Das, A., & Mal, S. (2022). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 18, 1188-1215.
-
Al-Balas, Q., et al. (2017). Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target. Parasitology, 144(13), 1699-1718.
-
McKay, M. J., et al. (2018). Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2-O-Benzoyl groups: A Mechanistic Investigation. Journal of Carbohydrate Chemistry, 37(2-3), 107-135.
-
Rösch, M., et al. (2022). Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose. Angewandte Chemie, 134(23), e202202685.
-
Singh, V., & Chibale, K. (2021). Arabinogalactan synthesis pathway in M. tuberculosis. ResearchGate.
Sources
- 1. 2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl bromide | Elex Biotech LLC [elexbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Neighboring Group Participation of Benzoyl Protecting Groups in C3- and C6-Fluorinated Glucose • Pagel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 9. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
introduction to glycosylation reactions with arabinofuranosyl bromide
A Mechanistic and Practical Handbook for Carbohydrate Chemists
Executive Summary
The synthesis of arabinofuranosides is a cornerstone challenge in carbohydrate chemistry, primarily driven by the biological significance of the mycobacterial cell wall.[1][2] Unlike the thermodynamically stable pyranosides, furanosides possess a flexible ring system that complicates stereochemical control.
This guide focuses on arabinofuranosyl bromide , a classic yet volatile glycosyl donor used in Koenigs-Knorr type reactions. While modern alternatives (thioglycosides, trichloroacetimidates) exist, the bromide donor remains a fundamental tool for understanding
Key Technical Takeaway: Success with arabinofuranosyl bromide relies on the "freshness" of the donor and the precise matching of promoter reactivity (silver/mercury salts) with the acceptor's nucleophilicity to control the 1,2-cis vs. 1,2-trans ratio.
The Donor Species: Arabinofuranosyl Bromide
Structural Instability
Arabinofuranosyl halides are significantly less stable than their pyranose counterparts. The furanose ring's flexibility allows for rapid conformational changes, making the anomeric bromide highly susceptible to hydrolysis or elimination (forming glycals) even under mild conditions.
-
Expert Insight: Never store arabinofuranosyl bromides. They must be generated in situ or used immediately after isolation.
-
Protecting Group Strategy:
-
Participating Groups (e.g., 2-O-Acyl): Direct the reaction toward 1,2-trans products (α-D-Araf) via an acyloxonium ion intermediate.
-
Non-Participating Groups (e.g., 2-O-Benzyl): Essential for accessing the biologically critical 1,2-cis (β-D-Araf) linkage, though they often result in anomeric mixtures without careful condition control.
-
Preparation Methods
The bromide is typically generated from a hemiacetal or a thioglycoside.
-
From Hemiacetals: Treatment with Vilsmeier reagent (
) or (Appel conditions). -
From Acetates: Treatment with
in acetic acid (classic, but harsh).
Mechanistic Pathways
The glycosylation mechanism is not binary.[3] It exists on a continuum between
The Pathways[4]
-
Path A (
- Weak Nucleophiles): The promoter abstracts the bromide, forming a discrete oxocarbenium ion. The nucleophile attacks from either face, often leading to poor stereoselectivity ( mixtures). -
Path B (
-like - Strong Nucleophiles): The nucleophile attacks the activated donor-promoter complex directly, leading to inversion of configuration. -
Path C (Neighboring Group Participation): If a C2-ester is present, it stabilizes the cation, blocking the cis face and forcing trans attack.
Visualization: Reaction Mechanism
Figure 1: Mechanistic divergence in arabinofuranosylation. The path depends on protecting groups (C2) and solvent polarity.
Experimental Protocol: Koenigs-Knorr Coupling
Objective: Synthesis of a disaccharide using 2,3,5-tri-O-benzyl-D-arabinofuranosyl bromide.
Materials & Reagents
| Component | Role | Specification |
| Donor Precursor | Substrate | 2,3,5-Tri-O-benzyl-D-arabinofuranose (Hemiacetal) |
| Activator | Bromination | Vilsmeier Reagent ( |
| Promoter | Ag-Source | Silver Triflate (AgOTf) or Silver Carbonate ( |
| Scavenger | Acid Control | Sym-collidine or Tetramethylurea (buffers TfOH) |
| Desiccant | Water Removal | Activated 4Å Molecular Sieves (Powdered) |
| Solvent | Medium | Dichloromethane (DCM) or Toluene (anhydrous) |
Step-by-Step Methodology
Note: All glassware must be flame-dried under Argon.
-
Donor Generation (Immediate Use):
-
Dissolve the hemiacetal (1.0 eq) in anhydrous DCM.
-
Add
(1.2 eq) and (1.2 eq) at 0°C. -
Stir for 30–60 mins. Monitor by TLC (hexane/EtOAc). The bromide moves faster than the hemiacetal.
-
Critical: Do not perform aqueous workup. Concentrate rapidly under reduced pressure (keep bath <30°C) and re-dissolve in the reaction solvent (DCM).
-
-
Coupling Reaction:
-
In a separate flask, dissolve the Acceptor (alcohol, 0.8 eq relative to donor) in DCM.
-
Add powdered 4Å Molecular Sieves (100 wt% of substrate) and stir for 30 mins to ensure total dryness.
-
Add the Promoter (AgOTf, 1.5 eq) and Acid Scavenger (Sym-collidine, 1.5 eq). Protect from light (foil).
-
Cool the mixture to -40°C or -78°C (lower temperature favors kinetic control/
-selectivity). -
Cannulate the freshly prepared Donor solution dropwise into the Acceptor/Promoter mixture.
-
-
Monitoring & Quenching:
-
Allow to warm slowly to -10°C over 2–4 hours.
-
Monitor via TLC.
-
Quench: Add saturated aqueous
. Filter through Celite to remove silver salts. -
Workup: Extract with DCM, wash with brine, dry over
, and concentrate.
-
-
Purification:
-
Flash chromatography on silica gel.
-
Validation: Verify anomeric configuration using
-NMR (C1 chemical shift) or coupled HSQC ( values: ~170 Hz for , ~160 Hz for , though less reliable in furanoses than pyranoses).
-
Workflow Visualization
Figure 2: Operational workflow for handling unstable arabinofuranosyl bromides.
Stereochemical Control: The 1,2-cis Challenge
In the context of D-arabinose, the 1,2-cis linkage corresponds to the
-
Anomeric Effect: Favors the
-anomer (1,2-trans).[3] -
Steric Repulsion: The C2 substituent hinders attack from the
-face.
Strategies for -Selectivity (1,2-cis)
To synthesize the
-
Non-Participating Groups: Use Benzyl (Bn) ethers at C2.
-
Solvent Effect: Use nitriles (Acetonitrile) to form an
-nitrilium ion intermediate, which blocks the -face and forces -attack (kinetic control). -
Low Concentration: High dilution favors intramolecular ion-pairing that can sometimes enhance
-selectivity via -like inversion of an in situ formed -bromide.
Applications: Mycobacterial Cell Wall
The primary driver for mastering this reaction is the synthesis of Lipoarabinomannan (LAM) and Arabinogalactan (AG) found in Mycobacterium tuberculosis.[2][4][5]
-
Structure: The arabinan domain consists of linear
-(1$\to$5) chains with branched -(1$\to \beta \to$2)** arabinofuranosyl residues. -
Drug Targets: Ethambutol targets the arabinosyltransferases (EmbA/B/C) responsible for polymerizing these donors. Synthetic analogs made via the bromide method are used to map the acceptor specificity of these enzymes.
References
-
Imamura, A., & Lowary, T. L. (2010).[6] Beta-selective arabinofuranosylation using a 2,3-O-xylylene-protected donor.[6] Organic Letters, 12(16), 3686-3689.[6] [Link]
-
Yin, H., & Lowary, T. L. (2001). Stereoselective Synthesis of 1,2-cis-Furanosides. Tetrahedron Letters, 42(34), 5829-5832. [Link]
-
Alderwick, L. J., et al. (2007). The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan.[2][7] Cold Spring Harbor Perspectives in Medicine. [Link]
-
Garegg, P. J. (1997).[8] Thioglycosides as glycosyl donors in oligosaccharide synthesis.[1][4][8] Advances in Carbohydrate Chemistry and Biochemistry, 52, 179-205.[8] (Foundational text for donor comparison). [Link]
-
Crich, D. (2010).[6] Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144–1153. [Link]
Sources
- 1. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of docosasaccharide arabinan motif of mycobacterial cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-selective arabinofuranosylation using a 2,3-O-xylylene-protected donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
synthesis of beta-arabinofuranosides using benzoylated bromide donors
Application Note: High-Fidelity Synthesis of -D-Arabinofuranosides Utilizing Benzoylated Bromide Donors
Part 1: Executive Summary & Mechanistic Rationale
The "Forbidden" Transformation
The synthesis of
Why use Benzoylated Donors?
Despite the difficulty in forming
-
Crystallinity: Benzoates often yield crystalline intermediates, simplifying purification compared to benzyl ethers.
-
Global Deprotection: Benzoates are easily removed under mild basic conditions (Zemplén), unlike benzyl groups which require hydrogenolysis (incompatible with alkenes/alkynes).
-
Stability: The electron-withdrawing nature of benzoates stabilizes the furanose ring against acid-catalyzed hydrolysis during donor handling.
The Solution: Heterogeneous Inversion
To access the
The mechanism relies on the inversion of the
Mechanistic Pathway Visualization
Figure 1: Mechanistic divergence between standard NGP (Path A) and Heterogeneous Inversion (Path B).
Part 2: Critical Reagents & Preparation
The Donor: 2,3,5-Tri-O-benzoyl- -D-arabinofuranosyl Bromide
Note: This donor is unstable and cannot be stored for long periods. It must be prepared fresh from the corresponding methyl glycoside or benzoate.
Preparation Protocol:
-
Starting Material: Methyl 2,3,5-tri-O-benzoyl-
-D-arabinofuranoside (commercially available or synthesized from D-arabinose).[1] -
Reagent: 33% HBr in Acetic Acid (anhydrous).
-
Procedure: Dissolve starting material in minimal DCM. Add HBr/AcOH (5 equiv) at 0°C. Stir for 2-4 hours.
-
Workup: Dilute with DCM, wash with ice-cold water (x2) and cold saturated NaHCO
(until neutral). Dry over MgSO . -
Isolation: Concentrate in vacuo at <30°C. Co-evaporate with dry toluene (x3) to remove traces of acid. Use immediately.
The Promoter: Silver Aluminosilicate (Ag-Silicate)
Commercially available Ag-Silicate often varies in activity. For high-fidelity
Preparation Protocol (Paulsen Method):
-
Dissolve sodium silicate (neutral water glass) and aluminum nitrate in water.
-
Precipitate with silver nitrate solution (slow addition).
-
Filter the yellow precipitate.
-
Critical Step: Wash extensively with water, then methanol, then acetone.
-
Activation: Dry at 100°C under high vacuum (<0.1 mbar) for 12 hours prior to use. Store in a desiccator in the dark.
Part 3: Step-by-Step Synthesis Protocol
Workflow Diagram
Figure 2: Operational workflow for moisture-sensitive silver silicate glycosylation.
Detailed Methodology
Reagents:
-
Donor: 2,3,5-Tri-O-benzoyl-
-D-arabinofuranosyl bromide (1.5 equiv). -
Acceptor: Alcohol (1.0 equiv).
-
Promoter: Ag-Silicate (1.0 - 2.0 g per mmol of donor) OR Ag
CO . -
Solvent: Anhydrous Dichloromethane (DCM). Note: Do not use Acetonitrile (favors
). -
Additive: 4Å Molecular Sieves (powdered, flame-dried).
Procedure:
-
Pre-drying: Place the Acceptor and activated Molecular Sieves in a flame-dried round-bottom flask under Argon. Add anhydrous DCM.
-
Promoter Addition: Add the activated Ag-Silicate (or Ag
CO ) quickly to the flask. Stir for 30 minutes at Room Temperature (RT) to ensure the environment is strictly anhydrous. -
Cooling: Cool the mixture to -20°C . Rationale: Lower temperatures suppress the unimolecular ionization (SN1) pathway that leads to the acyloxonium ion.
-
Donor Addition: Dissolve the fresh Donor in minimal anhydrous DCM. Add dropwise to the reaction mixture over 10 minutes.
-
Reaction: Allow the reaction to warm slowly to 0°C or RT over 4-16 hours. Wrap the flask in aluminum foil to protect the silver salts from light.
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The bromide (
) should disappear. Look for the formation of the product ( ) and potential hydrolysis byproduct (1-OH, ). -
Quenching: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate and purify via Silica Gel Flash Chromatography.
Part 4: Data Analysis & Expected Outcomes
The choice of promoter dramatically shifts the stereochemical outcome. Below is a comparative summary based on typical acceptor systems (e.g., primary alcohols).
| Parameter | Homogeneous (AgOTf) | Heterogeneous (Ag-Silicate) |
| Mechanism | ||
| Intermediate | Acyloxonium Ion | Adsorbed Halide |
| Major Product | ||
| Typical | 10:1 to 20:1 | 1:2 to 1:10 |
| Yield | High (>80%) | Moderate (50-70%) |
| Side Reactions | Orthoester formation | Hydrolysis (if wet) |
Key Interpretation:
-
If you observe high
-selectivity, your silver source may be too soluble or the solvent too polar, allowing the acyloxonium to form. -
If you observe hydrolysis (1-OH), the molecular sieves were insufficient. The
-pathway is extremely sensitive to water because the reaction is slower than the water attack on an oxocarbenium ion.
Part 5: Troubleshooting & Optimization
Orthoester Formation
Symptom: A product with similar
Low -Selectivity
Symptom:
-
Temperature: Lower the addition temperature to -40°C.
-
Concentration: Dilute the reaction. High concentration favors inter-molecular aggregation which can disrupt the surface catalysis.
-
Donor: Ensure the bromide is
. If the bromide anomerizes to (rare for Ara but possible), the inversion would yield .
Alternative Strategy (The "Lowary" Approach)
If the Ag-Silicate method fails to provide sufficient
-
Use 2,3-anhydro donors (ring opening yields
).[5] -
Use Intramolecular Aglycone Delivery (IAD) if the acceptor allows tethering.
However, for strictly benzoylated systems, the Ag-Silicate/DCM protocol remains the gold standard.
References
-
Lowary, T. L., et al. (2006). Practical Approach for the Stereoselective Introduction of
-Arabinofuranosides. Journal of the American Chemical Society.[6] Link -
Paulsen, H., & Lockhoff, O. (1981). Stereoselective Synthesis of
-Glycosides using Silver Silicate. Chemische Berichte. Link -
Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction.[6][7][8][9][10] Accounts of Chemical Research.[11] Link
-
Ito, Y., & Ogawa, T. (1997). Intramolecular Aglycon Delivery.[6] Angewandte Chemie International Edition. Link
-
Podvalnyy, N. M., et al. (2011).[4] Synthesis of
-D-arabinofuranose 1,2,5-orthobenzoates. Carbohydrate Research.[2] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. On the Use of 3,5-Di-O-benzylidene and 3,5-Di-O-(di-tert-butylsilylene)-2-O-benzylarabinothiofuranosides and their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides: Importance of the Activation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Glycosyl Formates: Glycosylations with Neighboring-Group Participation | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Revisiting secondary interactions in neighboring group participation, exemplified by reactivity changes of iminylium intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Guide to the Deprotection of Benzoyl Groups in Oligosaccharide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Benzoyl Groups and the Necessity for Their Efficient Removal
In the intricate field of oligosaccharide synthesis, the strategic use of protecting groups is paramount to achieving regioselective and stereoselective glycosylations. Among the arsenal of available protecting groups, the benzoyl (Bz) group holds a prominent position due to its robustness under a wide range of reaction conditions, particularly those involving acidic promoters for glycosidic bond formation. Its electron-withdrawing nature also contributes to the "disarming" effect, influencing the reactivity of glycosyl donors and enabling strategic sequential glycosylation strategies.[1]
However, the very stability that makes the benzoyl group a reliable protector during synthesis necessitates a carefully chosen and optimized deprotection strategy at the appropriate stage. The ultimate goal of any oligosaccharide synthesis is the target molecule in its unprotected, biologically active form. Therefore, the efficient and clean removal of all protecting groups, including the benzoyl esters, is a critical final step that significantly impacts the overall success and yield of the synthetic route.
This comprehensive guide provides an in-depth exploration of the deprotection of benzoyl groups in oligosaccharide synthesis. We will delve into the mechanistic underpinnings of the most common deprotection methods, offer detailed, field-proven protocols, and discuss alternative strategies for specialized applications. This document is designed to equip researchers with the knowledge and practical guidance to confidently and effectively deprotect complex benzoylated oligosaccharides.
The Zemplén Transesterification: The Workhorse of Benzoyl Deprotection
The most widely employed method for the removal of benzoyl groups from carbohydrates is the Zemplén transesterification.[2] This robust and generally high-yielding reaction utilizes a catalytic amount of sodium methoxide in methanol to effect the cleavage of the benzoate esters.
Understanding the Mechanism: A Base-Catalyzed Transesterification
The Zemplén deprotection proceeds via a base-catalyzed transesterification mechanism.[3][4] The methoxide ion (MeO⁻), a strong nucleophile, attacks the carbonyl carbon of the benzoyl ester. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of the carbohydrate alkoxide and the formation of methyl benzoate. The carbohydrate alkoxide is then protonated by the methanol solvent, regenerating the free hydroxyl group and the methoxide catalyst.
It is noteworthy that recent studies have suggested a more nuanced mechanism involving hydrogen-bond complexes, which may explain why hydroxide ions in methanol can also effectively catalyze the reaction, challenging the traditional understanding that has persisted for decades.[5][6][7]
Caption: Simplified mechanism of Zemplén transesterification.
Experimental Protocol: Zemplén Deprotection of a Benzoylated Oligosaccharide
This protocol provides a general procedure for the deprotection of benzoyl groups from an oligosaccharide using sodium methoxide in methanol.
Materials:
-
Benzoyl-protected oligosaccharide
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (solid or as a solution in methanol, e.g., 25 wt%)
-
Amberlite® IR120 H⁺ resin (or other acidic resin) for neutralization
-
Thin-layer chromatography (TLC) plates and appropriate solvent system for monitoring
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolution: Dissolve the benzoyl-protected oligosaccharide in anhydrous methanol (typically 5-10 mL per 100 mg of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Initiation: While stirring at room temperature, add a catalytic amount of sodium methoxide. A common starting point is 0.1 equivalents relative to the number of benzoyl groups. If using a solution, add it dropwise. For sensitive substrates, the reaction can be initiated at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The deprotected product will have a significantly lower Rf value than the starting material due to its increased polarity. The reaction is typically complete within 1-4 hours at room temperature.[8]
-
Neutralization: Once the reaction is complete (disappearance of the starting material by TLC), add Amberlite® IR120 H⁺ resin portion-wise until the pH of the solution becomes neutral (check with pH paper). Stir for an additional 15-30 minutes to ensure complete neutralization.
-
Work-up: Filter the reaction mixture to remove the resin, and wash the resin with a small amount of methanol. Combine the filtrate and washings.
-
Isolation: Concentrate the combined filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or other appropriate techniques to afford the deprotected oligosaccharide.
Caption: General workflow for Zemplén deprotection.
Alternative Deprotection Strategies
While the Zemplén transesterification is highly effective, certain substrates or synthetic schemes may necessitate alternative deprotection methods.
Ammonolysis: A Milder Approach
Treatment with ammonia in methanol (methanolic ammonia) is a milder alternative for the removal of benzoyl groups.[8] This method is particularly useful when the oligosaccharide contains base-sensitive functionalities that might be compromised under the stronger basic conditions of the Zemplén deprotection. The reaction typically requires longer reaction times (12-24 hours) at room temperature.[8] For faster deprotection, concentrated aqueous ammonia can be used at elevated temperatures (e.g., 55 °C), which is a common practice in oligonucleotide synthesis.[8]
Other Base-Catalyzed Methods
Other bases can also be employed for benzoyl group removal, including:
-
Potassium Carbonate in Methanol: A milder base that can be effective for some substrates.
-
Guanidine/Guanidinium Nitrate Buffer: This system has been used for the deprotection of acyl groups in the synthesis of glycopeptides.
The choice of the deprotection agent should always be guided by the specific structure of the oligosaccharide and the presence of other protecting groups.
Orthogonality and Strategic Considerations
A key aspect of complex oligosaccharide synthesis is the concept of orthogonality, where one type of protecting group can be selectively removed in the presence of others.[9] The benzoyl group is considered a "permanent" or late-stage deprotection group, meaning it is typically removed towards the end of the synthesis.[10][11]
Compatibility with Common Protecting Groups:
-
Benzyl (Bn) ethers: Benzoyl groups are stable to the conditions used for the removal of benzyl ethers (catalytic hydrogenation).[12][13]
-
Silyl ethers (e.g., TBDMS, TIPS): Benzoyl groups are generally stable to the acidic or fluoride-based conditions used to cleave silyl ethers.
-
Acetals (e.g., benzylidene, isopropylidene): Benzoyl groups are stable to the acidic conditions typically used for the removal of acetals.[12]
-
Fmoc (9-fluorenylmethyloxycarbonyl): The benzoyl group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group.
This orthogonality allows for a high degree of flexibility in synthetic planning, enabling the selective deprotection of other hydroxyl groups for further glycosylation or functionalization while the benzoyl groups remain intact.
Challenges and Troubleshooting
Despite its reliability, the deprotection of benzoyl groups can present challenges, particularly with complex and sterically hindered oligosaccharides.
-
Incomplete Deprotection: In some cases, steric hindrance can lead to incomplete removal of benzoyl groups. This can often be addressed by increasing the reaction time, temperature, or the amount of catalyst.
-
Acyl Migration: Under basic conditions, there is a possibility of acyl migration, where a benzoyl group moves from one hydroxyl group to another, particularly between adjacent cis-hydroxyls. This can be minimized by using milder conditions and carefully monitoring the reaction.
-
Epimerization: In rare cases, epimerization at a carbon center adjacent to a newly deprotected hydroxyl group can occur under strongly basic conditions.
-
Solubility Issues: As the polar hydroxyl groups are revealed during deprotection, the solubility of the oligosaccharide in organic solvents may decrease, potentially leading to precipitation and incomplete reaction. Using a co-solvent such as dichloromethane or tetrahydrofuran can sometimes mitigate this issue.
Data Presentation: Comparison of Common Deprotection Methods
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Key Considerations |
| Zemplén Transesterification | Catalytic NaOMe in MeOH, room temperature | 1-4 hours[8] | >95%[8] | Highly efficient and rapid. May not be suitable for extremely base-labile substrates. |
| Methanolic Ammonia | Saturated NH₃ in MeOH, room temperature | 12-24 hours[8] | >90%[8] | Milder conditions, suitable for base-sensitive substrates. |
| Aqueous Ammonia | Concentrated NH₄OH, 55 °C | 2-8 hours[8] | >90%[8] | Faster than methanolic ammonia but requires elevated temperatures. |
Conclusion
The deprotection of benzoyl groups is a critical transformation in the synthesis of oligosaccharides. The Zemplén transesterification remains the method of choice for its efficiency and reliability. However, a thorough understanding of the reaction mechanism, potential side reactions, and the availability of alternative methods is essential for any researcher in this field. By carefully selecting the deprotection strategy based on the specific substrate and the overall synthetic plan, scientists can successfully navigate this crucial step and achieve their target oligosaccharides in high yield and purity, paving the way for further biological and medicinal investigations.
References
- Ren, B., Wang, M., Liu, J., Ge, J., Zhang, X., & Dong, H. (2015). Zemplén transesterification: a name reaction that has misled us for 90 years. Green Chemistry, 17(3), 1390-1394.
- D'hanis, J., & Oscarson, S. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(17), 4236-4250.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Benzoyl Group from Adenosine.
- Dhara, D., & Sarbajna, A. (2020). Advances in Protecting Groups for Oligosaccharide Synthesis. Chemistry–An Asian Journal, 15(4), 447-461.
- Wang, T., & Seeberger, P. H. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7435-7469.
- Ren, B., Wang, M., Liu, J., Ge, J., Zhang, X., & Dong, H. (2015). Zemplén transesterification: a name reaction that has misled us for 90 years. Green Chemistry, 17(3), 1390-1394.
- Ren, B., Wang, M., Liu, J., Ge, J., Zhang, X., & Dong, H. (2015). Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. Semantic Scholar.
- van der Vorm, S., Hansen, T., van Hengst, J. M. A., Overkleeft, H. S., van der Marel, G. A., & Codée, J. D. C. (2018). Novel protecting group strategies in the synthesis of oligosaccharides.
- Polyakova, S. M., Nizovtsev, A. V., Kunetskiy, R. A., & Bovin, N. V. (2015). New protecting groups in the synthesis of oligosaccharides. Russian Chemical Bulletin, 64(5), 973-989.
- Mandal, P. K., & Misra, A. K. (2012). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 8, 1533-1538.
- ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Zhu, X., & Schmidt, R. R. (2009). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Journal of the American Chemical Society, 131(30), 10549-10557.
- Lee, S., & Lee, Y. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–A European Journal, e202501387.
- ResearchGate. (2025). Orthogonal protecting group strategies in carbohydrate chemistry.
- ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?
- van der Vorm, S., Hansen, T., van Hengst, J. M. A., Overkleeft, H. S., van der Marel, G. A., & Codée, J. D. C. (2018). 1 Protecting Group Strategies in Carbohydrate Chemistry.
- Chen, Y.-J., & Chen, Y.-C. (2018). Scheme 1 Zemplen deprotection of 4-O-benzyl-2,3,6-tri-O-benzoyl...
- D'hanis, J., & Oscarson, S. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(17), 4236-4250.
- Eldrup, A. B., & Allerson, C. V. (2011). Process for the production of 2'-branched nucleosides.
- GlycoPOD. (2021). De-O-acetylation using sodium methoxide.
- Wikipedia. (n.d.). Transesterification.
- Ashenhurst, J. (2022).
- ResearchGate. (n.d.). Common protection–deprotection strategies in carbohydrate synthesis.
- Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Current Organic Synthesis, 6(2), 155-183.
- Allen, C. F. H., Abell, R. D., & Normington, J. B. (1932). Dibenzoylmethane. Organic Syntheses, 12, 22.
- Imperial College London. (n.d.). Synthesis of structurally-defined polymeric glycosylated phosphoprenols as potential lipopolysaccharide biosynthetic probes.
- van der Vorm, S., Hansen, T., van Hengst, J. M. A., Overkleeft, H. S., van der Marel, G. A., & Codée, J. D. C. (2018). Novel protecting group strategies in the synthesis of oligosaccharides.
- Arbeloa, F. L., Arbeloa, T., Arbeloa, I. L., & Frutos, L. M. (2001). Absolute Rate Constants for the Reaction of Benzil and 2,2′-Furil Triplet with Substituted Phenols in the Ionic Liquid 1-Butyl-3-methylimidazolium Hexafluorophosphate: A Nanosecond Laser Flash Photolysis Study. Molecules, 6(12), 973-984.
- Girisuta, B., Janssen, L. P., & Heeres, H. J. (2012). Kinetics and reaction engineering of levulinic acid production from aqueous glucose solutions. ChemSusChem, 5(6), 1047-1058.
- Lillington, S. P., et al. (2020). Degradation Kinetics of Lignocellulolytic Enzymes in a Biogas Reactor Using Quantitative Mass Spectrometry. International Journal of Molecular Sciences, 21(21), 8196.
- Arbeloa, F. L., Arbeloa, T., Arbeloa, I. L., & Frutos, L. M. (2001). Absolute Rate Constants for the Reaction of Benzil and 2,2′-Furil Triplet with Substituted Phenols in the Ionic Liquid 1-Butyl-3-methylimidazolium Hexafluorophosphate: A Nanosecond Laser Flash Photolysis Study.
Sources
- 1. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Transesterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Zemplén transesterification: a name reaction that has misled us for 90 years - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
conditions for removing benzoyl protecting groups from sugars
Application Note: Strategic Deprotection of Benzoyl (Bz) Esters in Carbohydrate Synthesis
Part 1: Introduction & Strategic Context
In carbohydrate chemistry, the benzoyl (Bz) group is a "disarming," electron-withdrawing ester used to protect hydroxyl groups. Unlike the robust benzyl ether (Bn), the benzoyl ester is chemically active. It is frequently selected for two strategic reasons:
-
Stereoelectronic Control: The Bz group at the C-2 position directs glycosylation toward 1,2-trans linkages (e.g.,
-glucosides) via Neighboring Group Participation (NGP), forming a transient acyloxonium ion intermediate. -
Orthogonality: It is stable to acidic conditions used to cleave acetals (e.g., benzylidene) and silyl ethers, yet labile to base.
However, removing Bz groups requires precision. Incomplete deprotection or "acyl migration" (where the ester moves to a neighboring free hydroxyl) are common pitfalls. This guide details the Zemplén Transesterification (the industry gold standard) and alternative hydrolytic methods, providing a self-validating workflow for high-purity isolation.
Part 2: Mechanism of Action[1]
The primary method for Bz removal is nucleophilic acyl substitution . Unlike aqueous hydrolysis (saponification), the Zemplén method uses an alkoxide to transfer the acyl group from the sugar to the solvent (methanol), producing methyl benzoate as a byproduct.
Key Advantage: The reaction is catalytic. The alkoxide initiator is regenerated, allowing for mild conditions that preserve acid-sensitive glycosidic bonds.
Part 3: Experimental Protocols
Method A: Zemplén Transesterification (Standard Protocol)
Best for: General deprotection of oligosaccharides containing acid-sensitive glycosidic linkages.
Reagents:
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) solution (0.5 M or freshly prepared)
-
Amberlite IR-120 (H+) ion-exchange resin (or Dowex 50WX8)
Protocol:
-
Preparation: Dissolve the benzoylated sugar (1.0 equiv) in anhydrous MeOH (0.1 M concentration).
-
Note: If solubility is poor, add minimal dry THF or CH₂Cl₂ (DCM) as a co-solvent. The ratio of MeOH:Co-solvent should remain >4:1 to drive the equilibrium.
-
-
Initiation: Add NaOMe solution to reach a final pH of 8–9 (approx. 0.1–0.2 equiv).
-
Validation: Spot on wet pH paper. It should turn distinct green/blue. Do not exceed pH 10 to avoid degradation (peeling reactions).
-
-
Incubation: Stir at Room Temperature (RT) for 1–12 hours.
-
Monitoring: Monitor by TLC. The product will be significantly more polar (lower R_f). Methyl benzoate (byproduct) runs near the solvent front.
-
-
Quenching (Critical): Add pre-washed Amberlite IR-120 (H+) resin directly to the reaction flask until pH is neutral (pH 7).
-
Why Resin? Using aqueous acid (HCl) introduces water and salts, making isolation of polar sugars difficult. Resin allows for simple filtration.
-
-
Isolation: Filter off the resin. Rinse with MeOH.[1][2] Concentrate the filtrate in vacuo.
-
Purification: The residue contains the sugar and methyl benzoate. Wash the solid with Et₂O or Hexanes (to remove methyl benzoate) or perform column chromatography.
Method B: Hydrolytic Cleavage (Saponification)
Best for: Substrates resistant to Zemplén or when converting methyl esters to carboxylic acids simultaneously.
Reagents:
-
THF and MeOH (1:1)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Water
Protocol:
-
Dissolve substrate in THF/MeOH/H₂O (2:2:1).
-
Add LiOH (1.5 equiv per Benzoyl group).
-
Stir at RT or mild heat (40°C) if sterically hindered.
-
Workup: Acidify carefully with 1M HCl, extract with EtOAc (if product is organic soluble) or concentrate and desalt (if water soluble).
Part 4: Comparative Analysis & Decision Matrix
Table 1: Comparison of Benzoyl Deprotection Methods
| Feature | Zemplén (NaOMe/MeOH) | Saponification (NaOH/H₂O) | Aminolysis (NH₃/MeOH) |
| Mechanism | Transesterification | Hydrolysis | Amide Formation |
| pH Conditions | Mildly Basic (pH 8-9) | Strongly Basic (pH 12-14) | Basic |
| Byproduct | Methyl Benzoate (Volatile/Organic soluble) | Benzoic Acid salt (Water soluble) | Benzamide (Solid, hard to remove) |
| Speed | Fast (mins to hours) | Moderate | Slow (days) |
| Risk | Low (if anhydrous) | High (Migration, Elimination) | Low |
| Selectivity | Cleaves all esters (Ac, Bz, Piv*) | Cleaves all esters | Can be selective for Ac over Bz |
*Pivaloyl (Piv) groups are significantly slower to cleave than Bz.
Figure 2: Strategic Decision Tree
Part 5: Troubleshooting & Optimization
Acyl Migration
Symptom: NMR shows a mixture of regioisomers (e.g., 4-OH product mixed with 3-OH product). Cause: Under basic conditions, a free hydroxyl group can attack a neighboring ester via a cyclic orthoester intermediate, causing the group to "walk" down the chain. Solution:
-
Lower the temperature (0°C).
-
Reduce the pH (use less NaOMe).
-
Switch to Aminolysis (Method C), which is milder, though slower.
Incomplete Reaction
Symptom: Starting material remains after 12 hours. Cause: Steric hindrance (common at C-4 of galactose or axial positions). Solution:
-
Increase temperature to 40–50°C (monitor carefully).
-
Switch to K₂CO₃ in MeOH . Potassium carbonate provides a heterogeneous surface that can sometimes drive difficult transesterifications more effectively than homogeneous alkoxides.
"Peeling" (Beta-Elimination)
Symptom: Degradation of the reducing end sugar. Cause: High pH causes elimination of the substituent at C-3 if the anomeric position is free or has a good leaving group. Solution: Ensure the anomeric position is protected as a glycoside before deprotection. If reducing sugar is required, use enzymatic hydrolysis (Lipases).
Part 6: References
-
Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability data).
-
Zemplén, G. (1927). Abbau der reduzierenden Biosen. Berichte der deutschen chemischen Gesellschaft. (The original description of the transesterification method).
-
Abronina, P. I., et al. (2024). Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates. Journal of Organic Chemistry. (Discusses selectivity issues).
-
Cui, Y., et al. (2019).[3] Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry. (Review of regioselective strategies).
-
Common Organic Chemistry. Benzoyl Protection. (Database of standard conditions).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing β-Arabinofuranoside Formation
Welcome to the technical support center for β-arabinofuranoside synthesis. The stereoselective formation of the β-arabinofuranosidic linkage is a significant challenge in carbohydrate chemistry, often complicated by the formation of the thermodynamically more stable α-anomer. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and achieve high yields and selectivity in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of β-arabinofuranosides. Each answer is designed to explain the underlying chemical principles and provide actionable solutions.
Q1: My reaction is resulting in very low or no yield of the desired glycoside. What are the primary causes?
A1: Low glycosylation yields can be traced back to several factors, ranging from reagent stability to suboptimal reaction conditions. A systematic diagnosis is crucial.[1]
-
Glycosyl Donor Instability: Arabinofuranosyl donors can be labile. Peracetylated donors may undergo partial deacetylation, while trichloroacetimidates can be sensitive to moisture and acidic conditions. Ensure your donor is pure and was prepared or stored under anhydrous conditions.
-
Insufficient Promoter/Catalyst Activity: The choice and amount of Lewis acid or promoter are critical.[2] If using a common promoter like TMSOTf or BF₃·Et₂O, ensure it is not quenched by moisture in the reaction. Consider increasing the molar equivalents or switching to a stronger activator if the reaction is sluggish.
-
Low Acceptor Nucleophilicity: Sterically hindered or electronically deactivated hydroxyl groups on your acceptor will react slowly.[1] If steric hindrance is a suspected issue, you may need to increase the reaction temperature or time, though this can negatively impact selectivity.
-
Inadequate Temperature: Glycosylation reactions are highly temperature-dependent.[3] A temperature that is too low may prevent activation of the glycosyl donor, while a temperature that is too high can cause decomposition of the donor or the product. The optimal temperature must be determined empirically for each donor-acceptor pair.[3]
Q2: I am consistently getting a mixture of α and β anomers with poor selectivity for the desired β-product. How can I improve β-selectivity?
A2: Achieving high β-selectivity is the central challenge in arabinofuranosylation. The strategy hinges on controlling the conformation of the glycosyl donor and the intermediate oxocarbenium ion.
-
Utilize Conformationally Restricted Donors: This is one of the most effective strategies. Protecting groups that create a rigid ring structure can lock the arabinofuranosyl donor into a conformation that favors nucleophilic attack from the β-face.[4][5]
-
3,5-O-di-tert-butylsilylene (DTBS) group: This protecting group forces the furanose ring into a conformation where the α-face is sterically shielded, directing the acceptor to the β-face.[4][6]
-
2,3-O-xylylene group: Similarly, a xylylene acetal across the C2 and C3 hydroxyls restricts conformational flexibility and has been shown to promote high β-selectivity.[5][7]
-
-
Leverage Protecting Groups at C5: The protecting group at the C5 position can exert a significant electronic or steric influence. Using a bulky or specially designed participating group, such as 5-O-(2-quinolinecarbonyl), has been shown to enhance β-selectivity.[8]
-
Solvent Effects: The choice of solvent can influence the equilibrium of the oxocarbenium ion intermediate. Ethereal solvents like diethyl ether (Et₂O) are often preferred as they can help stabilize intermediates that lead to β-products.
-
Avoid C2 Participating Groups: Unlike in pyranoside chemistry, a participating acyl group (like acetate or benzoate) at the C2 position of an arabinofuranosyl donor will lead exclusively to the α-anomer. Therefore, non-participating groups like benzyl (Bn) or silyl ethers are essential for any hope of β-selectivity.[9][10]
Q3: How do I confirm the anomeric configuration of my product and determine the β:α ratio?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining anomeric configuration.
-
1H NMR Spectroscopy: The anomeric proton (H-1) is the most informative signal.[11]
-
Chemical Shift: The anomeric proton signals for furanosides typically appear between 4.3 and 5.9 ppm.[11]
-
Coupling Constant (J-value): The key differentiator is the coupling constant between H-1 and H-2 (JH1,H2). For arabinofuranosides:
-
A small coupling constant (JH1,H2 < 1.0 Hz) is characteristic of a trans relationship, indicating the α-anomer .
-
A larger coupling constant (JH1,H2 ≈ 4.0 Hz) is characteristic of a cis relationship, indicating the β-anomer .
-
-
-
13C NMR Spectroscopy: The chemical shift of the anomeric carbon (C-1) can also be diagnostic. While specific values depend on the full structure, there are established trends for anomeric pairs.[12]
-
Determining the Ratio: The β:α ratio is calculated by integrating the respective anomeric proton signals in the 1H NMR spectrum of the crude reaction mixture.
Frequently Asked Questions (FAQs)
What is the fundamental challenge in synthesizing β-arabinofuranosides?
The furanose ring is flexible, and the oxocarbenium ion intermediate formed during glycosylation can adopt several low-energy conformations. Nucleophilic attack on the most stable conformer often leads to the α-glycoside. Furthermore, there is no C2-hydroxyl group trans to the anomeric position that can be used for neighboring group participation to direct β-addition, a common strategy in pyranoside synthesis.[8][13]
Which glycosyl donors are best suited for β-arabinofuranosylation?
Success depends more on the protecting group strategy than the leaving group itself. However, common donors include:
-
Thioglycosides (e.g., S-ethyl, S-phenyl): These are stable and can be activated by a variety of promoters (e.g., NIS/TfOH, DMTST).[8]
-
Trichloroacetimidates: Highly reactive donors activated under acidic conditions (e.g., TMSOTf, BF₃·Et₂O).[14]
-
Glycosyl Halides: Less common now but still effective, though they can be less stable.
The key is to equip these donors with the appropriate conformation-locking protecting groups.[4][5][6]
Can temperature be used to control selectivity?
Yes, to an extent. Lowering the reaction temperature (e.g., to -78 °C) often improves selectivity by favoring the kinetically controlled product. However, this may significantly slow down the reaction rate.[3] It is crucial to find a balance between reactivity and selectivity, which often requires screening a range of temperatures. For some donor/acceptor pairs, a specific temperature profile (e.g., starting cold and slowly warming) may be optimal.
Data Summary & Protocols
Effect of Donor Protecting Group on β-Selectivity
The following table summarizes representative results demonstrating how conformationally restricting protecting groups can dramatically improve β-selectivity.
| Glycosyl Donor Protecting Groups | Promoter | Solvent | β:α Ratio | Reference |
| 2,3,5-Tri-O-benzyl | NIS/TfOH | CH₂Cl₂ | 1:2 (α-major) | [General Observation] |
| 2,3-O-Xylylene, 5-O-benzyl | NIS/TfOH | CH₂Cl₂ | 10:1 (β-major) | Imamura & Lowary, 2010[5] |
| 3,5-O-DTBS, 2-O-benzyl | NIS/AgOTf | Et₂O | >20:1 (β-major) | van der Vorm et al., 2013[6][15] |
Experimental Protocols
Protocol 1: General Procedure for β-Arabinofuranosylation using a DTBS-protected Donor
This protocol is adapted from methodologies known to provide high β-selectivity.[4][6]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 equiv) and the 3,5-O-DTBS protected thioglycosyl donor (1.2-1.5 equiv).
-
Azeotropic Drying: Dissolve the reagents in anhydrous toluene and evaporate under reduced pressure. Repeat this process three times to remove residual moisture.
-
Reaction Setup: Dissolve the dried reagents in anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂) (0.05 M). Add freshly activated molecular sieves (4 Å).
-
Cooling: Cool the reaction mixture to the desired temperature (typically -40 °C to -78 °C) using a suitable cooling bath.
-
Activation: In a separate flask, pre-mix N-Iodosuccinimide (NIS, 1.5 equiv) and a catalytic amount of Silver Triflate (AgOTf, 0.1-0.2 equiv) in the reaction solvent. Add this activator solution dropwise to the stirring reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the glycosyl donor is a key indicator.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Add triethylamine (Et₃N) to neutralize the acid.
-
Workup: Allow the mixture to warm to room temperature. Filter through celite to remove sieves and salts. Dilute with ethyl acetate and wash sequentially with saturated Na₂S₂O₃ solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired β-arabinofuranoside.
-
Characterization: Confirm the structure and determine the anomeric ratio using NMR spectroscopy as described in Q3 of the troubleshooting guide.
Diagrams
Workflow for Optimizing β-Selectivity
Caption: A decision-making workflow for improving β-selectivity.
Mechanism of Conformationally Restricted Donor
Caption: Steric hindrance on the α-face directs β-attack.
References
-
Lowary, T. L., et al. (2006). A Practical Approach for the Stereoselective Introduction of β-Arabinofuranosides. Journal of the American Chemical Society. Available at: [Link]
-
Imamura, A., & Lowary, T. L. (2010). β-Selective Arabinofuranosylation Using a 2,3-O-Xylylene-Protected Donor. Organic Letters. Available at: [Link]
-
Allerhand, A., & Zhu, G. (2020). Synthesis of beta-D-arabinofuranosides: stereochemical differentiation between D- and L-enantiomers. ResearchGate. Available at: [Link]
-
Beier, R. C., Mundy, B. P., & Strobel, G. A. (1980). 13C-N.M.R. Spectroscopy of α- and β-anomeric series of alkyl l-arabinopyranosides. Canadian Journal of Chemistry. Available at: [Link]
-
Guo, Y., & Yin, J. (2013). β-Arabinofuranosylation Using 5-O-(2-Quinolinecarbonyl) Substituted Ethyl Thioglycoside Donors. Organic Letters. Available at: [Link]
-
Guo, H., & Gin, D. Y. (2005). Acceptor-Dependent Stereoselective Glycosylation: 2'-CB Glycoside-Mediated Direct β-d-Arabinofuranosylation and Efficient Syn. Organic Letters. Available at: [Link]
-
Wang, C., et al. (2018). β-L-Arabinofuranosylation Conducted by 5-O-(2-pyridinecarbonyl)-L-arabinofuranosyl Trichloroacetimidate Donor. The Journal of Organic Chemistry. Available at: [Link]
-
Crich, D., & Vinogradova, O. (2007). On the Use of 3,5-O-Benzylidene and 3,5-O-(Di-tert-butylsilylene)-2-O-benzylarabinothiofuranosides and Their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides: Importance of the Activation Method. The Journal of Organic Chemistry. Available at: [Link]
-
Guo, H., & Gin, D. Y. (2005). Acceptor-dependent stereoselective glycosylation: 2'-CB glycoside-mediated direct beta-D-arabinofuranosylation and efficient synthesis of the octaarabinofuranoside in mycobacterial cell wall. PubMed. Available at: [Link]
-
Plaza, A., et al. (2012). NMR of carbohydrates. Books Gateway. Available at: [Link]
-
van der Vorm, S., et al. (2013). Chemical synthesis of β-arabinofuranosyl containing oligosaccharides derived from plant cell wall extensins. Organic & Biomolecular Chemistry. Available at: [Link]
-
Imamura, A., & Lowary, T. L. (2010). Beta-selective arabinofuranosylation using a 2,3-O-xylylene-protected donor. PubMed. Available at: [Link]
-
ResearchGate. (2015). Anomeric proton region of the 1 H-NMR spectra of the enzymatically formed Ara 5-2AB and standard Ara 5-2AB. ResearchGate. Available at: [Link]
-
ResearchGate. (2016). Synthesis of glucosyl donors 1–6 with non‐participating TIPS group at O‐2. ResearchGate. Available at: [Link]
-
Lowary, T. L., et al. (2012). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. The Journal of Organic Chemistry. Available at: [Link]
-
Zhu, Y., et al. (2024). B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. ACS Omega. Available at: [Link]
-
Shome, A., et al. (2021). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. PubMed Central (PMC). Available at: [Link]
-
Tanaka, H., et al. (2008). Highly β-Selective C-Allylation of a Ribofuranoside Controlling Steric Hindrance in the Transition State. Organic Letters. Available at: [Link]
-
Utrecht University Research Portal. (2013). Chemical synthesis of β-arabinofuranosyl containing oligosaccharides derived from plant cell wall extensins. Utrecht University. Available at: [Link]
-
Sivets, G. G. (2020). Regioselective and stereocontrolled syntheses of protected L-glycosides from L-arabinofuranosides. PubMed. Available at: [Link]
-
Guo, J., & Ye, X.-S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. Available at: [Link]
-
ResearchGate. (2019). Selective Glycosylations with Furanosides: Synthetic Methods and Catalysts. ResearchGate. Available at: [Link]
-
Roda, G., et al. (2023). Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity. ACS Omega. Available at: [Link]
-
Scilit. (2012). Synthesis of naturally occurring β-l-arabinofuranosyl-l-arabinofuranoside structures towards the substrate specificity evaluation of β-l-arabinofuranosidase. Scilit. Available at: [Link]
-
ResearchGate. (2020). Chemical structure and 1 H NMR and 13 C NMR spectra of. ResearchGate. Available at: [Link]
-
Tilve, M. J., & Gallo-Rodriguez, C. (2020). Stereospecific Furanosylations Catalyzed by Bis-Thiourea Hydrogen-Bond Donors. PubMed Central (PMC). Available at: [Link]
-
ResearchGate. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. ResearchGate. Available at: [Link]
-
ChemRxiv. (2022). A Prebiotic Selection of β-Furanoside-5'-Phosphate as the Sole Configuration toward the Synthesis of Extant RNA. ChemRxiv. Available at: [Link]
-
van der Vorm, S., et al. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie. Available at: [Link]
-
Guberman, M., & Seeberger, P. H. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. PubMed Central (PMC). Available at: [Link]
-
Gadikota, R. R., et al. (2013). Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline. Organic Letters. Available at: [Link]
-
ResearchGate. (2021). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. ResearchGate. Available at: [Link]
-
Sharma, A., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. Available at: [Link]
-
Zhu, Y., et al. (2024). B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. ACS Omega. Available at: [Link]
-
Imamura, A., & Lowary, T. L. (2010). β-Selective Arabinofuranosylation Using a 2,3-O-Xylylene-Protected Donor. ACS Figshare. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical synthesis of β-arabinofuranosyl containing oligosaccharides derived from plant cell wall extensins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Beta-selective arabinofuranosylation using a 2,3-O-xylylene-protected donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. β-L-Arabinofuranosylation Conducted by 5-O-(2-pyridinecarbonyl)-L-arabinofuranosyl Trichloroacetimidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research-portal.uu.nl [research-portal.uu.nl]
Technical Support Center: Minimizing Hydrolysis in Koenigs-Knorr Glycosylation
Topic: Minimizing Hydrolysis of Glycosyl Bromide During Glycosylation Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists Content ID: GLY-KK-002-ADV
Core Directive: The Thermodynamics of Failure
In Koenigs-Knorr glycosylation, you are managing a kinetic race. The glycosyl bromide donor, upon activation by a silver promoter, forms a highly reactive oxocarbenium ion (or close ion pair). This intermediate is an indiscriminate electrophile.
-
The Goal: Attack by the glycosyl acceptor (ROH).[1]
-
The Enemy: Attack by water (
).
The Problem: Water is a smaller, harder, and often more nucleophilic species than your bulky carbohydrate acceptor. Furthermore, the reaction generates Hydrogen Bromide (HBr) as a byproduct. HBr is autocatalytic; it protonates the product or donor, leading to rapid degradation.
This guide provides the engineering controls required to tilt this race in favor of the acceptor.
Mechanism & Failure Modes
To prevent hydrolysis, one must understand exactly where water enters the system and how it interacts with the promoter.
The "Water Paradox" of Silver Carbonate
Many protocols recommend Silver Carbonate (
Correction: The neutralization reaction is:
Critical Insight: Even if your solvents are 100% dry, the reaction itself produces water. Therefore, the presence of activated molecular sieves in the reaction vessel is not optional—it is a mechanistic requirement.
Visualizing the Pathway
Figure 1: The competitive pathways in Koenigs-Knorr glycosylation. Note the autocatalytic degradation loop caused by HBr.
Module 1: The Reagent Ecosystem
Solvent Protocols
Standard "bottle dry" solvents are insufficient for unstable bromides.
-
Dichloromethane (DCM): Must be distilled over Calcium Hydride (
) or passed through an activated alumina column. Water content must be < 50 ppm (verify via Karl Fischer titration). -
Toluene: Often used as a co-solvent to modulate selectivity; requires sodium/benzophenone distillation or alumina filtration.
Molecular Sieves: The First Line of Defense
Using "fresh" sieves from a jar is a common failure point. Sieves absorb atmospheric moisture rapidly.
Protocol: Activation of 4A Molecular Sieves
-
Selection: Use 4A (Angstrom) sieves for general glycosylation (3A is too small for some solvents; 5A is unnecessary). Powdered sieves offer faster kinetics but are harder to filter; beads are standard.
-
Thermal Activation:
-
Method A (Oven): Heat at 350°C in a muffle furnace for >8 hours. Cool in a desiccator under
. -
Method B (High Vac): Heat at 200–250°C under high vacuum (<0.1 mmHg) for 4–6 hours.
-
Method C (Flame - Emergency only): Heat in the reaction flask under high vacuum with a Bunsen burner until no water vapor condenses on the cool glass neck.
-
Module 2: Promoter Selection & Handling
Select the promoter based on the stability of your donor and the sensitivity of your acceptor.
| Promoter System | Reactivity | Water Sensitivity | Acid Scavenging | Best Use Case |
| Mild | Moderate | High (Self-scavenging) | Robust donors; when acid sensitivity is high. Note: Generates water. | |
| High | Extreme | None (Requires Base) | Disarmed donors; unreactive acceptors. | |
| High | High | None | Alternative to triflate (Explosion hazard: avoid if possible). | |
| Mild | Moderate | High | Similar to carbonate but more basic. |
Handling Silver Triflate (AgOTf)
AgOTf is extremely hygroscopic.
-
Weigh quickly in dim light (photosensitive).
-
Dry in a vacuum pistol at 60°C over
for 4 hours before use if the bottle has been opened frequently. -
Mandatory Additive: You must add an acid scavenger (see Module 3).
Module 3: Acid Scavenging (Stopping Autocatalysis)
The generation of HBr is inevitable. If not neutralized, HBr will catalyze the anomerization of your product or the hydrolysis of your donor.
Option A: Sym-Collidine (2,4,6-Trimethylpyridine)
-
Mechanism: Acts as a non-nucleophilic base to neutralize TfOH or HBr.
-
Pros: Robust, widely available.
-
Cons: Hard to remove completely; can occasionally interfere with electrophiles.
Option B: Tetramethylurea (TMU)
-
Mechanism: TMU acts as a weak base and a "buffer" for the glycosyl cation. It forms a transient glycosyl uronium salt intermediate, which is more stable than the oxocarbenium ion but still reactive enough to couple with the acceptor.
-
Pros: Excellent for highly unstable bromides; modulates reactivity; scavenges acid without nucleophilic attack.
-
Protocol: Add 1.0–2.0 equivalents relative to the donor.
Troubleshooting Guides (FAQ)
Scenario 1: "My donor hydrolyzes before I even add the acceptor."
Diagnosis: Your silver salt or solvent introduced moisture during the activation step. Corrective Action:
-
Reverse Addition: Do not stir the donor with the silver salt before adding the acceptor.
-
New Protocol:
-
Mix Donor + Acceptor + Activated Sieves in DCM. Stir for 30 mins to dry the system.
-
Add the Promoter (Silver) last at low temperature (-20°C to -78°C).
-
This ensures the acceptor is present the moment the oxocarbenium ion forms.
-
Scenario 2: "The reaction stalls, and the silver salt turns black immediately."
Diagnosis: Rapid decomposition of the donor (thermal instability) or light sensitivity. Corrective Action:
-
Wrap flask in aluminum foil. Silver salts are photosensitive; UV light degrades them, reducing their promoting efficiency.
-
Lower Temperature: Run the reaction at -40°C and warm slowly. Glycosyl bromides are thermally unstable.
Scenario 3: "I used Ag2CO3 and dry DCM, but I still see hemiacetal."
Diagnosis: The "Water Paradox." The neutralization of HBr by Carbonate produced water, which outcompeted your acceptor. Corrective Action:
-
Increase the load of Activated Molecular Sieves (4A) to 100mg per mmol of donor.
-
Switch to AgOTf + TMU (Silver Triflate + Tetramethylurea). This system does not generate water as a byproduct.
Standardized Workflow Diagram
Figure 2: Optimized addition sequence to minimize hydrolysis. Note that the promoter is added LAST.
References
-
Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose (On some derivatives of grape sugar and galactose). Berichte der deutschen chemischen Gesellschaft.
-
Helferich, B., & Zirner, J. (1962). Synthesis of Glycosides using Silver Salts.[2][3][4] Chemische Berichte. (Foundational work on silver promoters).
-
Hanessian, S., & Banoub, J. (1977). Chemistry of the glycosidic linkage.[2][3][5] Preparation of glycosides containing the N-acetylglucosamine unit. Carbohydrate Research.[4] (Introduction of Silver Triflate/TMU protocols).
-
Demchenko, A. V. (2008). Handbook of Chemical Glycosylation. Wiley-VCH. (Comprehensive review of donor stability and promoter mechanisms).
-
Garegg, P. J., et al. (1985). Silver Zeolite as Promoter in Glycoside Synthesis. Carbohydrate Research.[2][4] (Role of molecular sieves in silver-promoted reactions).
Sources
- 1. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the Scope of the Acid-Catalyzed Glycosidation of Glycosyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Silver trifluoromethanesulfonate as a new efficient catalyst for glycosylation reactions using 2-alkoxy-glyco-[2,1-d]-2-oxazoline glycosyl donors, contributing to the suppression of side reactions of intermolecular aglycon transfer and polymerization of oxazoline derivatives of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR analysis of alpha and beta arabinofuranosides
Technical Guide: 1H NMR Analysis of - and -L-Arabinofuranosides
Executive Summary
Differentiation of arabinofuranoside anomers is a persistent challenge in carbohydrate chemistry due to the conformational flexibility of the five-membered furanose ring. Unlike pyranosides, which exist in rigid chair conformations with distinct axial/equatorial relationships, furanosides undergo rapid pseudorotation between envelope (
This guide establishes a robust analytical framework for distinguishing
Mechanistic Basis: The Furanose Challenge
To interpret the NMR data correctly, one must understand the underlying conformational dynamics.
-
Pseudorotation: The furanose ring is not planar. It puckers to relieve torsional strain, cycling through North (
) and South ( ) conformers. -
The Karplus Ambiguity: In pyranoses,
(~8-10 Hz) is clearly distinct from (~2-4 Hz). In furanoses, the dihedral angles ( ) for cis and trans protons vary significantly with the puckering amplitude.-
-L-Araf (1,2-cis): Typically adopts a conformation where H-1 and H-2 have a dihedral angle resulting in a measurable coupling (
Hz). -
-L-Araf (1,2-trans): Adopts a conformation where the H-1/H-2 dihedral angle approaches
, minimizing the coupling constant ( Hz).
-
-L-Araf (1,2-cis): Typically adopts a conformation where H-1 and H-2 have a dihedral angle resulting in a measurable coupling (
Critical Insight: Reliance solely on
can be misleading if the ring is constrained by fusion to other rings or bulky protecting groups. Always cross-validate with NOE andC data.
Comparative Analysis: vs. Anomers[1][2][3]
The following data represents standard values for methyl arabinofuranosides in D
Table 1: Key NMR Parameters for L-Arabinofuranosides
| Parameter | Differentiation Logic | ||
| Stereochemistry | 1,2-trans | 1,2-cis | Fundamental geometric relationship. |
| H-1 Chemical Shift ( | ~ 5.00 – 5.20 ppm | ~ 4.80 – 5.00 ppm | |
| < 2.0 Hz (Singlet or broad s) | 4.0 – 5.5 Hz (Doublet) | ||
| C-1 Chemical Shift ( | ~ 108 – 109 ppm | ~ 101 – 103 ppm | Diagnostic: |
| NOE Correlation | H-1 | H-1 | The most reliable confirmation of cis geometry. |
Visualizing the Logic
The following diagram illustrates the decision matrix for assigning the anomeric configuration based on spectral data.
Caption: Decision tree for distinguishing
Experimental Protocol
A. Sample Preparation[4]
-
Solvent Selection: Use D
O for unsubstituted glycosides to mimic physiological conditions. For protected or lipophilic derivatives, use CDCl or DMSO-d .-
Note: Hydroxyl protons are visible in DMSO-d
, providing additional coupling information ( ), but may complicate the spectral window.
-
-
Concentration: Prepare samples at 5–10 mM for standard 1D
H experiments. For 2D NOESY, higher concentrations (10–20 mM) are recommended to enhance cross-peak intensity.
B. Acquisition Parameters[5]
-
1D Proton: Acquire with a sufficient spectral width (SW ~10-12 ppm) and a long relaxation delay (d1 > 2s) to ensure accurate integration of the anomeric proton.
-
1D Selective NOE (or 2D NOESY):
-
Mixing Time (
): Set to 400–600 ms for small molecules (MW < 1000 Da) to capture the positive NOE. -
Target: Irradiate the H-1 signal selectively.
-
Observation: Look for enhancement of the H-2 signal.
-
Enhancement > 2-3%: Indicates spatial proximity (
-anomer, 1,2-cis). -
No Enhancement: Indicates trans-diaxial-like arrangement (
-anomer, 1,2-trans).
-
-
C. Validation via C-HSQC
Because the proton region (3.5 – 4.2 ppm) is often crowded with ring protons (H-2, H-3, H-4, H-5), use a
-
Locate the H-1 cross-peak.
-
Read the
C chemical shift on the F1 axis. -
-L-Araf: Cross-peak at
ppm. -
-L-Araf: Cross-peak at
ppm.
Case Study: Analysis of Methyl Arabinofuranosides
In a comparative study of methyl glycosides, the following spectral characteristics were observed, validating the protocol:
| Substrate | Multiplicity | Assignment | |||
| Sample A | 5.08 | Broad Singlet | < 1.0 | 109.3 | Methyl |
| Sample B | 4.92 | Doublet | 4.4 | 103.5 | Methyl |
Interpretation:
Sample A displays a singlet H-1 and a downfield C-1, characteristic of the 1,2-trans relationship (
References
-
Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates and glycoconjugates.[1][2] Concepts in Magnetic Resonance Part A, 19A(1), 1–19. Link
-
Ishiwata, A., et al. (2024). Bifidobacterial GH146
-L-arabinofuranosidase for the removal of 1,3-L-arabinofuranosides on plant glycans.[3] Applied Microbiology and Biotechnology. Link -
Fujita, K., et al. (2014).
-L-Arabinofuranosidase in Bifidobacterium longum. Journal of Biological Chemistry, 289(9), 5640–5653. Link - Breitmaier, E., & Voelter, W. (1990). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard reference for C-13 shifts in pentoses).
Technical Guide: Benzoyl (Bz) vs. Benzyl (Bn) Protecting Groups in Arabinose Chemistry
Executive Summary & Decision Matrix
In the synthesis of complex arabinans—particularly the arabinofuranose (Araf) motifs found in Mycobacterium tuberculosis cell walls (AG and LAM)—the choice between Benzoyl (Bz) and Benzyl (Bn) protecting groups is the primary determinant of both stereochemical outcome and glycosyl donor reactivity .
This guide compares these two groups to assist medicinal chemists in designing efficient synthetic routes.
Quick Decision Matrix
| Feature | Benzoyl (Bz) | Benzyl (Bn) |
| Primary Role | Stereocontrol (NGP) & "Disarming" | Reactivity Enhancement ("Arming") |
| Stereoselectivity | High 1,2-trans ( | Low / Variable (Mixtures or Solvent-Dependent) |
| Reactivity | Low (Disarmed) | High (Armed) |
| Stability | Stable to Acid; Labile to Base | Stable to Acid/Base; Labile to Hydrogenolysis |
| Best Use Case | Installing internal | Installing difficult |
Mechanistic Foundation
The distinction between Bz and Bn lies in two fundamental physical-organic principles: Neighboring Group Participation (NGP) and the Armed/Disarmed Effect .
Stereoelectronic Control (NGP vs. Non-Participating)
-
Benzoyl (Bz): Possesses a carbonyl oxygen at C-2. Upon activation of the anomeric leaving group, the C-2 carbonyl attacks the oxocarbenium ion to form a five-membered acyloxonium (dioxolenium) ion . This intermediate blocks the cis-face, forcing the nucleophile (acceptor) to attack from the opposite side.
-
Outcome: Exclusive formation of 1,2-trans glycosides (
-L-Araf).
-
-
Benzyl (Bn): An ether linkage.[1][2] It cannot stabilize the oxocarbenium ion via ring closure. The reaction proceeds through a flattened oxocarbenium ion or solvent-separated ion pair.
-
Outcome: Mixtures of anomers (
), often controlled by solvent effects (e.g., nitrile effect) or temperature.
-
Reactivity Modulation (Armed vs. Disarmed)
First described by Fraser-Reid, this concept dictates the rate of glycosylation:
-
Armed (Bn): The electron-donating alkyl group stabilizes the developing positive charge at the anomeric center (oxocarbenium-like transition state), lowering the activation energy. Bn-donors are fast.
-
Disarmed (Bz): The electron-withdrawing acyl group destabilizes the positive charge, raising the activation energy. Bz-donors are slow.
Mechanistic Pathway Diagram
Figure 1: Mechanistic divergence between participating (Bz) and non-participating (Bn) groups in arabinofuranosylation.
Comparative Performance Analysis
Installation and Stability
| Parameter | Benzoyl (Bz) | Benzyl (Bn) |
| Reagents | BzCl / Pyridine | BnBr / NaH / DMF |
| Conditions | Mild basic, 0°C to RT | Strong basic, 0°C to RT |
| Yield (Typical) | 85–95% | 80–90% |
| Acid Stability | High (Compatible with glycosylation) | High (Compatible with glycosylation) |
| Base Stability | Poor (Cleaves via saponification) | High (Stable to Zemplén/NaOH) |
| Removal | NaOMe / MeOH (Zemplén) | H₂ / Pd-C (Hydrogenolysis) or BCl₃ |
Glycosylation Efficiency (Experimental Data)
The following data summarizes typical outcomes in the synthesis of mycobacterial cell wall fragments (e.g., Lowary et al.).
Reaction Context: Coupling of Thio-arabinofuranoside Donors with Primary Alcohols.
| Donor Protection | Promoter | Solvent | Temp | Yield | |
| Per-Benzoyl (Bz) | NIS / TfOH | CH₂Cl₂ | -40°C | 88% | > 20 : 1 (Exclusive |
| Per-Benzyl (Bn) | NIS / TfOH | CH₂Cl₂ | -40°C | 92% | 1 : 1.5 (Mixture) |
| Per-Benzyl (Bn) | NIS / TfOH | Et₂O | -40°C | 85% | 1 : 3 (Modest |
Key Insight: While Bn donors are more reactive (higher yield potential in difficult couplings), they fail to provide stereocontrol. Bz donors sacrifice some reactivity for near-perfect stereocontrol of the 1,2-trans linkage.
Experimental Protocols
Protocol A: Synthesis of "Armed" Per-O-Benzyl Donor
Use this for early-stage building blocks where reactivity is paramount.
-
Dissolution: Dissolve methyl
-L-arabinofuranoside (1.0 eq) in anhydrous DMF (0.2 M). -
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 4.0 eq) portion-wise. Stir for 30 min.
-
Alkylation: Add benzyl bromide (BnBr, 4.5 eq) dropwise.
-
Reaction: Warm to RT and stir for 4–12 h. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench: Cool to 0°C. Carefully add MeOH to quench excess NaH.
-
Workup: Dilute with Et₂O, wash with H₂O (x3) and brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).
-
Expected Yield: 85–90% as a colorless oil.
-
Protocol B: Synthesis of "Disarmed" Per-O-Benzoyl Donor
Use this for installing terminal
-
Dissolution: Dissolve methyl
-L-arabinofuranoside (1.0 eq) in anhydrous Pyridine (0.2 M). -
Acylation: Cool to 0°C. Add Benzoyl Chloride (BzCl, 3.5 eq) dropwise.
-
Catalysis: Add DMAP (0.1 eq) to accelerate the reaction.
-
Reaction: Warm to RT and stir for 6–8 h.
-
Workup: Dilute with CH₂Cl₂, wash with 1M HCl (to remove pyridine), sat. NaHCO₃, and brine.
-
Purification: Recrystallization (EtOH) or Flash Chromatography.
-
Expected Yield: >90% as a white solid/foam.
-
Protocol C: The "Armed-Disarmed" Coupling
Demonstrating the chemoselective coupling of a Bn-donor with a Bz-acceptor.
-
Setup: Mix Armed Donor (Thioglycoside, per-Bn, 1.2 eq) and Disarmed Acceptor (Glycoside with one free OH, per-Bz elsewhere, 1.0 eq) in dry CH₂Cl₂ containing 4Å molecular sieves. Stir 1h.
-
Activation: Cool to -40°C. Add NIS (1.3 eq) and TfOH (0.1 eq).
-
Observation: The Armed donor reacts preferentially. The Disarmed acceptor (despite being a potential donor itself if activated) acts solely as a nucleophile due to the electron-withdrawing Bz groups deactivating its anomeric center.
-
Completion: Quench with Et₃N, then sat. Na₂S₂O₃.
Strategic Workflow: Armed-Disarmed Assembly
The following diagram illustrates how to sequence these groups to build an oligosaccharide without intermediate deprotection steps.
Figure 2: Workflow for Fraser-Reid's Armed-Disarmed Strategy utilizing Bn/Bz reactivity differences.
References
-
Fraser-Reid, B., et al. (1988). "Armed and disarmed n-pentenyl glycosides in saccharide couplings: A strategy for oligosaccharide assembly." Journal of the American Chemical Society, 110(8), 2662–2663. Link
-
Lowary, T. L., et al. (2007).[3][4] "Synthesis of the Docosanasaccharide Arabinan Domain of Mycobacterial Arabinogalactan." Journal of the American Chemical Society, 129(32), 9885–9901.[3] Link[3]
-
Crich, D. (2010). "Mechanism of a Chemical Glycosylation Reaction." Accounts of Chemical Research, 43(8), 1144–1157. Link
-
Ishiwata, A., & Ito, Y. (2006).[5] "Stereoselective synthesis of a fragment of mycobacterial arabinan." Organic Letters, 8(24), 5525–5528.[5] Link
-
BenchChem. (2025).[1][2] "A Researcher's Guide to Stereoselectivity in Glucose Glycosylation." BenchChem Technical Guides. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Rational Synthesis of a Branched Decaarabinofuranoside Related to the Fragments of Mycobacterial Polysaccharides | MDPI [mdpi.com]
- 5. Stereoselective synthesis of a fragment of mycobacterial arabinan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lewis Acids in Arabinofuranosylation: Performance, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of arabinofuranosides, key components of various biologically significant glycoconjugates, including the cell wall of Mycobacterium tuberculosis, presents a formidable challenge in carbohydrate chemistry. The formation of the 1,2-cis (β) linkage in arabinofuranosylation is particularly difficult to control. The choice of the Lewis acid promoter is critical in dictating the yield and, more importantly, the stereochemical outcome of the glycosylation reaction. This guide provides an in-depth comparison of commonly employed Lewis acids—Tris(pentafluorophenyl)borane (B(C₆F₅)₃), Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Boron trifluoride diethyl etherate (BF₃·OEt₂), and Tin(IV) chloride (SnCl₄)—for the arabinofuranosylation of glycosyl donors. We will delve into their performance based on experimental data, provide detailed protocols, and explore the underlying reaction mechanisms.
The Challenge of 1,2-cis-Arabinofuranosylation
The synthesis of β-arabinofuranosides is a long-standing challenge due to the pseudoaxial orientation at the C-2 position of the arabinofuranosyl donor. This arrangement often disfavors the desired β-linkage, leading to mixtures of α and β anomers. The strategic selection of a Lewis acid catalyst is paramount to overcoming this hurdle and achieving high stereoselectivity.
Performance Comparison of Lewis Acids
A study published in ACS Omega provides a direct comparison of B(C₆F₅)₃, TMSOTf, and BF₃·OEt₂ in the arabinofuranosylation of a conformationally restricted 3,5-O-xylylene-protected arabinofuranosyl trichloroacetimidate donor.[1][2][3] The results of this study are summarized in the table below.
| Entry | Promoter | Solvent | Temperature (°C) | Yield (%) | α/β Ratio |
| 1 | TMSOTf | Et₂O | rt | 68 | 1:4 |
| 2 | BF₃·OEt₂ | Et₂O | rt | 91 | 3:1 |
| 3 | B(C₆F₅)₃ | Et₂O | rt | 92 | 1:6 |
| 4 | B(C₆F₅)₃ | Toluene | rt | 80 | 1:8 |
| 5 | B(C₆F₅)₃ | DCM | rt | 81 | 1:8 |
| 6 | B(C₆F₅)₃ | DCM | -40 | 90 | 1:11 |
| 7 | B(C₆F₅)₃ | DCM | -78 | 91 | 1:14 |
Data sourced from a 2024 study in ACS Omega.[1][2][3]
From this data, several key insights emerge:
-
B(C₆F₅)₃ demonstrates superior performance in terms of both yield and β-stereoselectivity.[1][2][3] Lowering the reaction temperature significantly enhances the β-selectivity, achieving an impressive 1:14 α/β ratio at -78 °C in DCM.[1][3]
-
TMSOTf provides a moderate yield and some preference for the β-anomer, but with significantly lower selectivity compared to B(C₆F₅)₃.[1][3]
-
BF₃·OEt₂ , under these conditions, surprisingly favors the formation of the α-anomer, highlighting the profound impact of the Lewis acid on stereochemical outcomes.[1][3]
-
SnCl₄ , while a versatile Lewis acid for various glycosylations, including Ferrier rearrangements of glycals, its direct comparative performance for this specific arabinofuranosylation is not detailed in this study.[4][5][6] It is often used with peracetylated donors and can lead to either 1,2-cis or 1,2-trans glycosides depending on the alcohol acceptor.[5][6]
Mechanistic Insights
The stereochemical outcome of a glycosylation reaction is intricately linked to the reaction mechanism, which can range from a concerted Sₙ2-like pathway to a stepwise Sₙ1-like pathway involving a glycosyl cation intermediate.
B(C₆F₅)₃: A Proposed Sₙ2-like Mechanism
Computational studies, including Density Functional Theory (DFT) calculations, suggest that the high β-selectivity observed with B(C₆F₅)₃ catalysis proceeds through an Sₙ2-like mechanism.[1] The Lewis acid is proposed to coordinate to the nitrogen atom of the trichloroacetimidate leaving group. This activation facilitates a nucleophilic attack from the acceptor alcohol at the anomeric carbon from the α-face, leading to the formation of the β-glycoside.[1] The calculated activation barrier for this Sₙ2-like pathway is significantly lower than that for an Sₙ1-like cleavage, supporting its predominance under the reaction conditions.[1]
Caption: A typical experimental workflow for Lewis acid-catalyzed glycosylation.
Protocol 1: B(C₆F₅)₃-Catalyzed β-Arabinofuranosylation
[1]
-
Preparation: To a flame-dried flask under an argon atmosphere, add the arabinofuranosyl trichloroacetimidate donor (1.5 equiv.) and the acceptor alcohol (1.0 equiv.).
-
Drying: Azeotropically dry the mixture by co-evaporation with anhydrous toluene (3x).
-
Reaction Setup: Dissolve the dried substrates in anhydrous dichloromethane (DCM) and add activated 4 Å molecular sieves.
-
Cooling: Cool the reaction mixture to -78 °C.
-
Catalyst Addition: Add a solution of B(C₆F₅)₃ (0.2 equiv.) in anhydrous DCM dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Work-up: Allow the mixture to warm to room temperature, filter through Celite®, and wash the filtrate with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired β-arabinofuranoside.
Protocol 2: TMSOTf-Catalyzed Arabinofuranosylation (General Protocol)
[7]
-
Preparation and Drying: Follow steps 1 and 2 from Protocol 1.
-
Reaction Setup: Dissolve the dried substrates in anhydrous diethyl ether (Et₂O) or DCM and add activated 4 Å molecular sieves.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C to room temperature).
-
Catalyst Addition: Add TMSOTf (0.1–0.5 equiv.) dropwise to the stirred suspension.
-
Reaction Monitoring and Work-up: Follow steps 6-9 from Protocol 1.
Protocol 3: BF₃·OEt₂-Catalyzed Arabinofuranosylation (General Protocol)
[7]
-
Preparation and Drying: Follow steps 1 and 2 from Protocol 1.
-
Reaction Setup: Dissolve the dried substrates in anhydrous Et₂O or DCM and add activated 4 Å molecular sieves.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., room temperature).
-
Catalyst Addition: Add BF₃·OEt₂ (catalytic amount) to the reaction mixture.
-
Reaction Monitoring and Work-up: Follow steps 6-9 from Protocol 1.
Protocol 4: SnCl₄-Promoted Glycosylation (General Protocol)
-
Preparation: To a solution of the glycosyl donor (e.g., a peracetylated sugar) and the acceptor alcohol in an anhydrous solvent such as DCM at 0 °C, add SnCl₄ (0.1 equiv. or more). [4]2. Reaction: Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Work-up: Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by silica gel chromatography.
Conclusion and Future Outlook
The choice of Lewis acid is a critical parameter in achieving stereoselective arabinofuranosylation. Based on current experimental evidence, B(C₆F₅)₃ emerges as a superior catalyst for the synthesis of 1,2-cis-arabinofuranosides, offering high yields and excellent β-selectivity, particularly at low temperatures. [1][2][3]Its efficacy is attributed to a favorable Sₙ2-like reaction pathway. [1]While TMSOTf can provide moderate β-selectivity, BF₃·OEt₂ may favor the α-anomer under similar conditions. SnCl₄ remains a useful Lewis acid in glycosylation chemistry, though its application in achieving high β-selectivity in arabinofuranosylation requires further investigation and comparison.
For researchers and drug development professionals engaged in the synthesis of complex arabinofuranose-containing glycans, a thorough evaluation of the Lewis acid promoter is indispensable. The insights and protocols provided in this guide aim to facilitate this selection process and pave the way for more efficient and stereocontrolled syntheses of these vital biomolecules.
References
-
Reinvestigation of SnCl4 catalyzed efficient synthesis of 2,3-unsaturated glycopyranosides. Carbohydrate Research. [Link]
-
Variations on the SnCl4 and CF3CO2Ag-promoted glycosidation of sugar acetates: a direct, versatile and apparently simple method with either α or β stereocontrol. Carbohydrate Research. [Link]
-
Variations on the SnCl4 and CF3CO2Ag-promoted glycosidation of sugar acetates: a direct, versatile and apparently simple method with either alpha or beta stereocontrol. PubMed. [Link]
-
SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2. National Institutes of Health (NIH). [Link]
-
Variations on the SnCl4 and CF3CO2Ag-promoted glycosidation of sugar acetates: a direct, versatile and apparently simple method with either α or β stereocontrol. ResearchGate. [Link]
-
Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf. [Link]
-
B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. ACS Publications. [Link]
-
Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. National Institutes of Health (NIH). [Link]
-
Glycosidation reactions promoted by 1/TMSOTf. ResearchGate. [Link]
-
Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. ResearchGate. [Link]
-
B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. ACS Omega. [Link]
-
B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. ACS Omega. [Link]
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- 1. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Reinvestigation of SnCl4 catalyzed efficient synthesis of 2,3-unsaturated glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variations on the SnCl4 and CF3CO2Ag-promoted glycosidation of sugar acetates: a direct, versatile and apparently simple method with either alpha or beta stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Enzymatic Validation of Synthetic Arabinofuranoside Linkages
For researchers in glycobiology and drug development, the precise architecture of synthetic oligosaccharides is not merely an academic detail—it is the bedrock of functional efficacy and therapeutic safety. Arabinofuranosides, with their furanose ring form, present unique synthetic challenges, particularly in controlling the regioselectivity and stereoselectivity of the glycosidic bond. Consequently, rigorous validation of the resulting linkages is a non-negotiable step in the research and development pipeline.
This guide provides an in-depth comparison of enzymatic validation methods for synthetic α-L-arabinofuranoside linkages. We will move beyond simple protocols to explore the causality behind experimental design, compare enzymatic approaches with orthogonal analytical techniques, and provide the data-driven insights necessary to build self-validating, trustworthy experimental workflows.
The Rationale for Enzymatic Validation: Specificity as the Ultimate Arbiter
While powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable structural data, they describe the molecule's static architecture. Enzymatic validation offers a complementary, functional confirmation. α-L-Arabinofuranosidases (AFases) are highly specialized biological catalysts, often exhibiting strict regioselectivity for the linkages they cleave. By leveraging this inherent specificity, we can design an assay where the hydrolysis of a synthetic compound by a well-characterized enzyme serves as definitive proof of a specific linkage's presence.
This approach is particularly powerful because it directly answers the functional question: "Is this linkage accessible and recognizable by a biological entity?" This can be a crucial predictor of a molecule's behavior in a biological system.
A Comparative Overview of Key α-L-Arabinofuranosidases (AFases)
AFases are a diverse group of glycoside hydrolases (GH) that catalyze the hydrolysis of α-L-arabinofuranosyl residues from various oligosaccharides and polysaccharides. Their utility in validation stems from their varying substrate specificities. An enzyme that exclusively cleaves α-1,5 linkages will not act on an α-1,2 or α-1,3 linked substrate, and vice-versa. The choice of enzyme is therefore the most critical experimental parameter.
Several families of AFases have been characterized, with GH43, GH51, and GH62 being the most prominent.[1][2] Enzymes from different sources exhibit distinct preferences for cleaving terminal arabinose from arabinoxylans, arabinans, or other substituted xylans.[3][4][5]
Below is a comparative summary of well-characterized AFases useful for linkage analysis.
| Enzyme Source | GH Family | Primary Linkage Specificity/Preference | Optimal pH | Optimal Temp. (°C) | Reference |
| Trichoderma reesei | GH54 | (1→5) > (1→2) ≥ (1→3) on methyl-arabinofuranosides.[3][6] | 4.0 - 5.0 | 50 | [3][6] |
| Aspergillus niger | GH54 | Order of hydrolysis: (1→5) > (1→2) > (1→3).[4] | 4.0 - 4.5 | 60 | [4] |
| Aspergillus niger 5-16 | GH51 | Order of hydrolysis: (1→2) > (1→3) > (1→5).[4] | 3.5 - 4.0 | 70 | [4] |
| Aspergillus awamori (AFase I) | GH54 | (1→5) > (1→3) > (1→2). Preferentially hydrolyzes (1→5) linkage of branched arabinotrisaccharide.[5] | 4.0 | 65 | [5] |
| Aspergillus awamori (AFase II) | GH51 | (1→5) > (1→2) > (1→3). Preferentially hydrolyzes (1→3) linkage of branched arabinotrisaccharide.[5] | 4.0 | 75 | [5] |
Experimental Workflow: A Self-Validating Protocol
Trustworthy data is built on a foundation of rigorous controls. The following protocol is designed not just to test for hydrolysis, but to systematically eliminate ambiguity and false positives.
Caption: Experimental workflow for enzymatic validation.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
Reaction Buffer: Prepare a 50 mM sodium acetate or citrate buffer at the optimal pH for your chosen enzyme (e.g., pH 4.5 for A. niger AFase). The causality here is that enzyme catalytic activity is critically dependent on pH; deviation from the optimum can lead to false-negative results.
-
Substrates: Prepare 10 mM stock solutions of your synthetic arabinofuranoside and a positive control substrate (e.g., p-nitrophenyl-α-L-arabinofuranoside) in ultrapure water or a minimal amount of DMSO if solubility is an issue.
-
Enzyme: Reconstitute the lyophilized enzyme in cold reaction buffer to a concentration of 0.5-1.0 mg/mL. Store on ice.
-
-
Reaction Setup (in triplicate):
-
Test Reaction: 50 µL buffer, 10 µL synthetic substrate stock.
-
Positive Control: 50 µL buffer, 10 µL positive control stock. This step is a self-validating mechanism; it proves the enzyme is active under your experimental conditions.[7]
-
Substrate Blank (Negative Control): 60 µL buffer, 10 µL synthetic substrate stock (no enzyme). This control is essential to rule out non-enzymatic hydrolysis of your synthetic compound.
-
Enzyme Blank (Negative Control): 60 µL buffer, 10 µL enzyme stock (no substrate). This control identifies any background signals from the enzyme preparation itself.
-
-
Initiation and Incubation:
-
Initiate the "Test" and "Positive Control" reactions by adding 10 µL of the enzyme stock.
-
Incubate all samples at the enzyme's optimal temperature (e.g., 50°C) for a time course (e.g., 1, 4, and 16 hours) to monitor reaction progress.
-
-
Termination:
-
Stop the reactions by heating the samples at 95°C for 5 minutes. This denatures the enzyme and prevents further hydrolysis.
-
Centrifuge the samples to pellet any denatured protein before analysis.
-
-
Product Analysis:
-
Thin Layer Chromatography (TLC): A rapid, qualitative method. Spot 5 µL of each reaction supernatant onto a silica TLC plate. Develop the plate using a solvent system like Ethyl Acetate:Acetic Acid:Water (3:2:1). Visualize spots using a p-anisaldehyde stain. The appearance of a new spot corresponding to an arabinose standard in the "Test Reaction" lane (and not in the "Substrate Blank") indicates hydrolysis.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): The gold standard for quantitative analysis of monosaccharides.[8][9] This method can precisely quantify the amount of arabinose released, allowing for kinetic analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of the hydrolysis products by their mass-to-charge ratio, confirming that the released sugar is indeed arabinose.[10][11]
-
Caption: Logic of a self-validating enzymatic assay.
Orthogonal Methods: Building a Multi-Pillar Validation Strategy
Enzymatic validation is powerful, but for complete certainty, it should be integrated with orthogonal analytical techniques that provide different types of structural information.
| Feature | Enzymatic Validation | NMR Spectroscopy | Mass Spectrometry (MS) |
| Principle | Specific cleavage of glycosidic bond by a regioselective enzyme. | Measurement of nuclear spin properties in a magnetic field. | Measurement of mass-to-charge ratio of ionized molecules. |
| Information Provided | Functional confirmation of a specific linkage's presence and accessibility. | Definitive linkage position, anomeric configuration (α/β), ring form, and 3D conformation.[12][13] | Molecular weight, elemental composition, and fragmentation patterns indicative of sequence and linkage (with derivatization).[10][14] |
| Sample Requirement | Low (micrograms). | High (milligrams), requires high purity. | Very Low (nanograms to picograms). |
| Key Strength | Unambiguous functional confirmation of a specific linkage. High specificity. | Provides the most complete and detailed structural picture of the intact molecule.[15][16] | Exceptional sensitivity and ability to analyze complex mixtures when coupled with LC.[10][11] |
| Key Limitation | Requires a specific enzyme for each linkage; provides no information on linkages for which no enzyme is available. | Lower sensitivity; complex spectra can be difficult to interpret; requires specialized expertise. | Isomers (including linkage isomers) are often indistinguishable without standards; derivatization is often required for linkage info. |
Synergistic Application: A robust validation strategy uses all three pillars. NMR provides the initial, comprehensive structural hypothesis. MS confirms the mass and purity with high sensitivity. Finally, enzymatic analysis provides the functional proof, confirming that a specific, biologically-relevant linkage has been successfully synthesized. This multi-faceted approach leaves no room for structural ambiguity.
Conclusion
The validation of synthetic arabinofuranoside linkages demands more than a single analytical measurement. It requires a well-reasoned, multi-pronged strategy. Enzymatic validation, when performed with appropriate, well-characterized α-L-arabinofuranosidases and a rigorous set of controls, offers an unparalleled level of functional certainty. It confirms not only that a particular linkage exists, but that it is configured correctly to be recognized and processed by its cognate enzyme. By combining the functional data from enzymatic assays with the detailed structural portraits from NMR and the high sensitivity of MS, researchers can achieve the highest possible confidence in their synthetic products, accelerating the journey from molecular design to impactful application.
References
-
Poutanen, K. (1988). Substrate specificity of the alpha-L-arabinofuranosidase from Trichoderma reesei. PubMed. Available at: [Link]
-
Kaneko, S., et al. (1993). Substrate Specificities of α-L-Arabinofuranosidases Produced by Two Species of Aspergillus niger. Taylor & Francis Online. Available at: [Link]
-
Poutanen, K. (1988). Substrate Specificity of the α-L-Arabinofuranosidase from Trichoderma reesei. Taylor & Francis Online. Available at: [Link]
-
Kaneko, S., et al. (1999). Purification and Substrate Specificities of Two α-l-Arabinofuranosidases from Aspergillus awamori IFO 4033. Applied and Environmental Microbiology. Available at: [Link]
-
Wilmaerts, D., et al. (2022). α-L-Arabinofuranosidases of Glycoside Hydrolase Families 43, 51 and 62: Differences in Enzyme Substrate and Positional Specificity between and within the GH Families. MDPI. Available at: [Link]
-
de Vries, J., et al. (2005). Evidence for linkage position determination in known feruloylated mono‐ and disaccharides using electrospray ion trap mass spectrometry. Scilit. Available at: [Link]
-
Béguin, C., et al. (2007). Investigation of the specificity of an alpha-L-arabinofuranosidase using C-2 and C-5 modified alpha-L-arabinofuranosides. PubMed. Available at: [Link]
-
Bunzel, M., et al. (2018). 2D-HSQC-NMR-Based Screening of Feruloylated Side-Chains of Cereal Grain Arabinoxylans. Frontiers in Plant Science. Available at: [Link]
-
McGregor, N., et al. (2020). Rational Design of Mechanism-Based Inhibitors and Activity-Based Probes for the Identification of Retaining α-l-Arabinofuranosidases. White Rose Research Online. Available at: [Link]
-
Wada, Y., et al. (2007). Comparison of the methods for profiling glycoprotein glycans—HUPO Human Disease Glycomics/Proteome Initiative multi-institutional study. Glycobiology. Available at: [Link]
-
Salme-Al-Shihri, S., et al. (2016). Enzymatic synthesis of oligo-d-galactofuranosides and l-arabinofuranosides: from molecular dynamics to immunological assays. Organic & Biomolecular Chemistry. Available at: [Link]
-
Hoffmann, R. A., et al. (1991). Characterisation by 1H-nmr Spectroscopy of Oligosaccharides, Derived From Arabinoxylans of White Endosperm of Wheat. PubMed. Available at: [Link]
-
Konishi, T., et al. (2008). Anomeric proton region of the 1 H-NMR spectra of the enzymatically... ResearchGate. Available at: [Link]
-
Wilkens, C., et al. (2017). Characterization of Two α-l-Arabinofuranosidases from Acetivibrio mesophilus and Their Synergistic Effect in Degradation of Arabinose-Containing Substrates. International Journal of Molecular Sciences. Available at: [Link]
-
Herold, S., et al. (2022). Expression and Characterization of Two α-l-Arabinofuranosidases from Talaromyces amestolkiae: Role of These Enzymes in Biomass Valorization. International Journal of Molecular Sciences. Available at: [Link]
-
Various Authors. (2017). How to differentiate a xylofuranose and aribinofuranose moietiy in a monoglycosilated compound using proton and carbon NMR data (DMSO-d6)? ResearchGate. Available at: [Link]
-
Galermo, A. G., et al. (2018). An LC-MS/MS Approach for Determining Glycosidic Linkages. Analytical Chemistry. Available at: [Link]
-
McGregor, N., et al. (2020). Rational Design of Mechanism-Based Inhibitors and Activity-Based Probes for the Identification of Retaining α-l-Arabinofuranosidases. Journal of the American Chemical Society. Available at: [Link]
-
Silipo, A., et al. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. University of Naples Federico II Institutional Repository. Available at: [Link]
-
Hou, A., et al. (2009). Comparison of two HPLC systems and an enzymatic method for quantification of soybean sugars. ResearchGate. Available at: [Link]
-
Jia, W., et al. (2009). A sensitive liquid chromatography/mass spectrometry-based assay for quantitation of amino-containing moieties in lipid A. Rapid Communications in Mass Spectrometry. Available at: [Link]
Sources
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- 2. Expression and Characterization of Two α-l-Arabinofuranosidases from Talaromyces amestolkiae: Role of These Enzymes in Biomass Valorization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate specificity of the alpha-L-arabinofuranosidase from Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Purification and Substrate Specificities of Two α-l-Arabinofuranosidases from Aspergillus awamori IFO 4033 - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Characterization of Two α-l-Arabinofuranosidases from Acetivibrio mesophilus and Their Synergistic Effect in Degradation of Arabinose-Containing Substrates - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Characterisation by 1H-n.m.r. spectroscopy of oligosaccharides, derived from arabinoxylans of white endosperm of wheat, that contain the elements ----4)[alpha-L-Araf-(1----3)]-beta-D-Xylp-(1---- or ----4)[alpha- L-Araf-(1----2)][alpha-L-Araf-(1----3)]-beta-D-Xylp-(1---- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iris.unina.it [iris.unina.it]
- 14. academic.oup.com [academic.oup.com]
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- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl Bromide
For the diligent researcher engaged in the synthesis of complex carbohydrates and nucleoside analogues, the responsible management of chemical waste is as crucial as the precision of their synthetic routes. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide, a common intermediate in glycobiology research.[1] Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that underpin these safety procedures, thereby fostering a culture of intrinsic laboratory safety.
Understanding the Hazard: The Chemical Reactivity of this compound
This compound is a halogenated organic compound and, more specifically, a glycosyl bromide.[2] Its reactivity is primarily dictated by the anomeric bromide, which is a good leaving group, making the compound susceptible to nucleophilic substitution and hydrolysis.[3][4]
Upon contact with water or protic solvents, this compound will undergo hydrolysis to yield hydrobromic acid (HBr) and 2,3,5-Tri-O-benzoyl-D-arabinofuranose. Hydrobromic acid is a strong, corrosive acid. Furthermore, the benzoyl protecting groups can be hydrolyzed under strongly acidic or basic conditions, although they are generally stable to the milder conditions of the recommended disposal procedure.[5]
The primary hazards associated with the improper disposal of this compound are:
-
Corrosivity: The generation of hydrobromic acid upon hydrolysis can cause severe chemical burns and damage to plumbing if disposed of down the sink.
-
Environmental Toxicity: As a halogenated organic compound, it can persist in the environment and have detrimental effects on aquatic life.
Therefore, the cornerstone of a safe disposal procedure is the neutralization of the reactive glycosyl bromide and the resulting acidic byproducts before it is consigned to the appropriate hazardous waste stream.
Essential Safety Precautions and Equipment
Before commencing any disposal procedure, ensure you are equipped with the following personal protective equipment (PPE):
-
Chemical splash goggles
-
Nitrile gloves (or other chemically resistant gloves)
-
A properly buttoned laboratory coat
All steps of this procedure must be conducted within a certified chemical fume hood to avoid the inhalation of any potentially harmful vapors.
Step-by-Step Disposal Protocol
This protocol is designed for the safe neutralization and disposal of small quantities (typically up to 5 grams) of this compound. For larger quantities, it is advisable to process the waste in smaller batches.
Materials Required:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃), solid
-
Methanol or Ethanol
-
A beaker or flask of appropriate size (at least 10 times the volume of the solvent to be used)
-
Stir bar and stir plate
-
pH paper or a pH meter
-
A designated halogenated organic waste container
Neutralization Procedure:
-
Dissolution: Carefully transfer the this compound waste into the beaker or flask. Add a sufficient volume of methanol or ethanol to completely dissolve the solid. A general guideline is to use approximately 10-20 mL of solvent per gram of waste. Stir the mixture until all the solid has dissolved.
-
Initial Neutralization: While stirring the solution, slowly and cautiously add solid sodium bicarbonate in small portions. The hydrolysis of the glycosyl bromide will produce hydrobromic acid, which will react with the sodium bicarbonate to produce carbon dioxide gas, sodium bromide, and water.
-
Causality: The slow addition of sodium bicarbonate is crucial to control the rate of carbon dioxide evolution and prevent excessive foaming and potential overflow of the reaction mixture.[6] The reaction is: HBr + NaHCO₃ → NaBr + H₂O + CO₂(g).
-
-
Complete Neutralization: Continue adding sodium bicarbonate until the effervescence ceases. At this point, check the pH of the solution using pH paper or a pH meter. The pH should be between 6 and 8. If the solution is still acidic, add more sodium bicarbonate until this range is achieved.
-
Final Disposal: Once the solution is neutral, it should be transferred to a clearly labeled halogenated organic waste container . Even after neutralization, the organic components (the benzoylated sugar derivative and the alcohol solvent) must be disposed of as hazardous waste.[7]
-
Trustworthiness: Do not dispose of the neutralized solution down the sink. While the immediate corrosive hazard has been mitigated, the organic components still require proper disposal through incineration by a certified hazardous waste management facility.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and the key steps in the disposal of this compound.
Caption: Disposal Workflow for this compound.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Solvent Volume | 10-20 mL of methanol or ethanol per gram of waste | Ensures complete dissolution for effective neutralization. |
| Neutralizing Agent | Solid Sodium Bicarbonate (NaHCO₃) | A mild base that effectively neutralizes acids with observable CO₂ evolution as an indicator of reaction.[6] |
| Endpoint pH | 6 - 8 | Confirms that the acidic byproducts have been fully neutralized, rendering the waste less corrosive. |
| Final Waste Stream | Halogenated Organic Waste | The organic components require disposal via incineration in accordance with hazardous waste regulations.[7] |
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a critical aspect of responsible laboratory practice. By understanding the underlying chemical principles and adhering to the detailed protocol outlined in this guide, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific safety guidelines and waste disposal procedures, as local regulations may vary.
References
-
Elex Biotech LLC. 2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl bromide. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
